Product packaging for Bzl-Gln-Ome HCl(Cat. No.:CAS No. 402929-52-6)

Bzl-Gln-Ome HCl

Cat. No.: B1425542
CAS No.: 402929-52-6
M. Wt: 286.75 g/mol
InChI Key: YGJASGUIWUFZEF-MERQFXBCSA-N
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Description

Bzl-Gln-Ome HCl is a useful research compound. Its molecular formula is C13H19ClN2O3 and its molecular weight is 286.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19ClN2O3 B1425542 Bzl-Gln-Ome HCl CAS No. 402929-52-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-18-13(17)11(7-8-12(14)16)15-9-10-5-3-2-4-6-10;/h2-6,11,15H,7-9H2,1H3,(H2,14,16);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJASGUIWUFZEF-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)N)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)N)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402929-52-6
Record name L-Glutamine, N2-(phenylmethyl)-, methyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402929-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The In Vitro Mechanism of Action of Bzl-Gln-Ome HCl: An Uncharted Territory in Glutamine Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, Scientists, and Drug Development Professionals,

In the landscape of cancer metabolism and the development of novel therapeutics, glutamine antagonists have emerged as a promising class of compounds. These agents aim to disrupt the metabolic processes that fuel rapidly proliferating cancer cells, which often exhibit a strong dependence on glutamine. One such compound, Bzl-Gln-Ome HCl, a benzyl-ester derivative of glutamine, has been synthesized as a potential glutamine antagonist. However, a comprehensive review of the existing scientific literature reveals a significant gap in our understanding of its specific in vitro mechanism of action.

While the rationale for designing N-substituted and esterified glutamine analogs like this compound is to potentially enhance cellular uptake and inhibit key glutamine-utilizing enzymes or transporters, specific experimental data to substantiate these hypotheses for this particular compound are not publicly available. The scientific community has extensively studied other glutamine analogs, providing a framework for the potential mechanisms that this compound might employ. These established mechanisms for other glutamine antagonists generally fall into two main categories: inhibition of glutamine-metabolizing enzymes and interference with glutamine transport into the cell.

Potential, Yet Unconfirmed, Mechanisms of Action

Based on the chemical structure of this compound and the known mechanisms of other glutamine analogs, we can hypothesize several potential avenues for its in vitro activity. It is crucial to emphasize that these are theoretical pathways and require experimental validation.

1. Inhibition of Glutamine-Utilizing Enzymes:

Many glutamine antagonists function by directly inhibiting enzymes crucial for glutamine metabolism. Key enzymes in this pathway include:

  • Glutaminase (GLS): This enzyme catalyzes the conversion of glutamine to glutamate, a critical step in the TCA cycle and for nitrogen metabolism. Inhibition of GLS would starve the cell of a key energy and nitrogen source.

  • Amidotransferases: This is a large family of enzymes that utilize the amide group of glutamine for the synthesis of nucleotides, amino acids, and other essential biomolecules.

2. Interference with Glutamine Transporters:

Cancer cells upregulate specific amino acid transporters to meet their high demand for glutamine. This compound, due to its structural similarity to glutamine, could potentially compete for binding to these transporters, such as ASCT2 (SLC1A5), thereby blocking glutamine uptake.

The Path Forward: A Call for Experimental Investigation

To elucidate the in vitro mechanism of action of this compound, a series of targeted experiments are necessary. The following outlines a potential experimental workflow to characterize the activity of this compound.

Experimental Workflow for Characterizing this compound

experimental_workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_pathway Pathway Analysis synthesis Synthesis and Purification of this compound enzyme_inhibition Enzyme Inhibition Assays (e.g., Glutaminase, Amidotransferases) synthesis->enzyme_inhibition uptake Cellular Uptake Assays (Competition with L-[3H]-Glutamine) synthesis->uptake kinetics Enzyme Kinetics (Determine Ki, IC50) enzyme_inhibition->kinetics viability Cell Viability/Proliferation Assays (e.g., MTT, Crystal Violet) uptake->viability metabolomics Metabolomic Analysis (Measure changes in intracellular glutamine and glutamate) viability->metabolomics signaling Signaling Pathway Analysis (e.g., Western Blot for mTOR signaling) metabolomics->signaling mtor_pathway BzlGlnOme This compound GlnTransporter Glutamine Transporter (e.g., ASCT2) BzlGlnOme->GlnTransporter Inhibits (Hypothetical) IntraGlutamine Intracellular Glutamine GlnTransporter->IntraGlutamine Glutamine Extracellular Glutamine Glutamine->GlnTransporter Uptake mTORC1 mTORC1 IntraGlutamine->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Navigating the Solubility of Bzl-Gln-Ome HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Nα-Benzoyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl), a key intermediate in pharmaceutical research and peptide synthesis. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in common laboratory solvents, outlines detailed experimental protocols for solubility determination, and presents logical workflows for its application in research settings.

Core Executive Summary

Nα-Benzoyl-L-glutamine methyl ester hydrochloride is a derivative of the amino acid L-glutamine, utilized as a building block in the synthesis of more complex molecules. While specific quantitative solubility data is not widely published, its structural features, including the benzyl group, are known to enhance its solubility in organic solvents, a crucial property for its application in synthetic chemistry and drug formulation. This guide offers a framework for researchers to effectively utilize this compound in their experimental designs.

Physicochemical Properties

  • Molecular Formula: C₁₃H₁₉ClN₂O₃

  • Molecular Weight: 286.76 g/mol

  • Appearance: White to off-white crystalline powder

  • General Chemical Structure: this compound is characterized by a benzoyl group attached to the alpha-amino group of glutamine, with the carboxyl group esterified with a methyl group. This structure makes it a valuable intermediate in peptide synthesis and the development of novel therapeutic agents.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of laboratory solvents is not extensively documented in publicly available literature. However, based on the chemical properties of similar amino acid derivatives and available supplier information, a qualitative summary of its expected solubility is presented below. It is imperative for researchers to experimentally determine the solubility for their specific applications and conditions.

SolventQualitative SolubilityExpected Polarity
Water Sparingly Soluble to SolubleHigh
Methanol (MeOH) SolubleHigh
Ethanol (EtOH) SolubleHigh
Dimethyl Sulfoxide (DMSO) SolubleHigh
Dimethylformamide (DMF) SolubleHigh
Dichloromethane (DCM) Slightly SolubleMedium
Acetonitrile (ACN) Slightly SolubleMedium
Acetone Slightly SolubleMedium
Chloroform Sparingly SolubleLow
Hexanes InsolubleLow

Note: "Soluble" indicates that the compound is likely to dissolve to a useful concentration for most laboratory applications. "Slightly Soluble" or "Sparingly Soluble" suggests that achieving high concentrations may be difficult. These are general guidelines and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, a standardized experimental protocol for determining the solubility of this compound is provided. This method can be adapted for various solvents and temperatures.

Objective:

To determine the equilibrium solubility of this compound in a selected laboratory solvent at a specified temperature.

Materials:
  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental and Logical Workflows

To further aid researchers, the following diagrams illustrate a typical experimental workflow involving this compound and a logical decision-making process for its use in drug development.

experimental_workflow cluster_synthesis Peptide Synthesis start Start: Protected Amino Acid (this compound) coupling Peptide Coupling Reaction start->coupling deprotection Deprotection Step coupling->deprotection purification Purification (e.g., HPLC) deprotection->purification characterization Characterization (e.g., MS, NMR) purification->characterization end_peptide Final Peptide characterization->end_peptide drug_development_logic cluster_dev Drug Development Decision Pathway start Compound of Interest (this compound derivative) solubility_test Solubility Assessment start->solubility_test formulation Formulation Development solubility_test->formulation Acceptable fail Optimization / Redesign solubility_test->fail Poor preclinical Preclinical Studies (In Vitro & In Vivo) formulation->preclinical clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval

Stability of Nα-Benzyloxycarbonyl-L-Glutamine Methyl Ester Hydrochloride (Bzl-Gln-Ome HCl) in Aqueous Buffer Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Nα-Benzyloxycarbonyl-L-Glutamine Methyl Ester Hydrochloride (Bzl-Gln-Ome HCl) in aqueous buffer solutions. Due to the limited availability of direct stability data for this specific compound in publicly accessible literature, this document synthesizes information from related compounds, general principles of peptide and amino acid derivative stability, and standard pharmaceutical testing methodologies. It outlines potential degradation pathways, proposes detailed experimental protocols for stability assessment, and presents illustrative data in a structured format. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to design and execute robust stability studies for this compound and similar molecules.

Introduction

Nα-Benzyloxycarbonyl-L-glutamine methyl ester hydrochloride (this compound) is a protected amino acid derivative frequently utilized as a key intermediate in peptide synthesis and other pharmaceutical applications. The stability of such compounds in aqueous environments is a critical parameter that can influence their storage, handling, and efficacy in various formulations. Understanding the degradation kinetics and pathways is essential for ensuring product quality, defining appropriate storage conditions, and establishing shelf-life.

This guide addresses the stability of this compound by examining the intrinsic reactivity of its functional moieties: the N-terminal benzyloxycarbonyl (Bzl or Z) protecting group, the methyl ester at the C-terminus, and the side-chain amide of the glutamine residue.

Predicted Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways in aqueous buffer solutions: hydrolysis of the methyl ester and intramolecular cyclization of the glutamine side chain.

Hydrolysis of the Methyl Ester

The methyl ester group is susceptible to hydrolysis, a reaction in which a water molecule cleaves the ester bond to yield the corresponding carboxylic acid, Nα-Benzyloxycarbonyl-L-glutamine (Bzl-Gln-OH), and methanol. This reaction can be catalyzed by both acid and base. The rate of hydrolysis is generally pH-dependent, with increased rates at both low and high pH.

Intramolecular Cyclization of the Glutamine Side Chain

The side-chain amide of the glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. This reaction involves the nucleophilic attack of the α-amino group on the side-chain amide, leading to the formation of a five-membered ring and the elimination of ammonia. This degradation pathway is a well-documented phenomenon for N-terminal glutamine residues in peptides and proteins and can be influenced by pH and temperature. The formation of pyroglutamate is a concern as it can alter the biological activity and physicochemical properties of the molecule.

A diagram illustrating these potential degradation pathways is provided below.

A This compound B Bzl-Gln-OH (Hydrolysis Product) A->B Hydrolysis (+H2O, -CH3OH) C Bzl-pGlu-Ome (Cyclization Product) A->C Intramolecular Cyclization (-NH3) cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Evaluation A Prepare Buffer Solutions (pH 3, 5, 7.4, 9) C Dilute Stock in Buffers A->C B Prepare this compound Stock B->C D Incubate at Different Temperatures (4°C, 25°C, 40°C) C->D E Withdraw Samples at Time Points (t=0, 1, 2, 4 weeks, etc.) D->E F HPLC Analysis E->F G Quantify Parent and Degradants F->G H Determine Degradation Kinetics G->H I Calculate Half-life (t1/2) H->I

An In-depth Technical Guide to the NMR and Mass Spectrometry Data Interpretation of Bzl-Gln-Ome HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Nα-Benzyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl). Due to the limited availability of publicly accessible, experimentally-verified spectra for this specific compound, this guide presents an illustrative dataset based on established principles of organic spectroscopy and data from closely related analogs. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and analytical chemistry for the characterization of similar molecules.

Data Presentation

The expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound are summarized in the tables below. These values are predicted based on the chemical structure and typical values for similar functional groups and structural motifs.

Table 1: Illustrative ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.50Multiplet5HAromatic protons (C₆H₅)
~4.20Triplet1Hα-CH
~4.00Singlet2HBenzyl CH₂
~3.65Singlet3HOCH₃
~2.20Triplet2Hγ-CH₂
~1.90-2.10Multiplet2Hβ-CH₂
~6.80, ~7.35Singlet (broad)2HAmide NH₂
~9.00Singlet (broad)2HAmine N⁺H₂

Table 2: Illustrative ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~173.5Ester C=O
~172.0Amide C=O
~135.0Aromatic C (quaternary)
~129.0Aromatic CH
~128.5Aromatic CH
~128.0Aromatic CH
~57.0α-C
~52.5OCH₃
~51.0Benzyl CH₂
~31.0γ-C
~27.0β-C

Table 3: Illustrative Mass Spectrometry (ESI+) Data for this compound

m/zInterpretation
251.14[M+H]⁺ (protonated molecule)
220.12[M+H - OCH₃]⁺
160.08[M+H - C₆H₅CH₂]⁺
91.05[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and Mass Spectrometry data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

  • Referencing: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm).

¹³C NMR Spectroscopy:

  • Instrument: 125 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Referencing: The solvent peak of DMSO-d₆ is used as an internal reference (δ = 39.52 ppm).

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

Electrospray Ionization (ESI) Mass Spectrometry:

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Mass Range: m/z 50-500

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV for fragmentation analysis.

Visualization of Methodologies and Structures

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve ms_prep Prepare Dilute Solution weigh->ms_prep transfer Transfer to NMR Tube dissolve->transfer nmr_acq Data Acquisition (¹H & ¹³C) transfer->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis processing->analysis final_report Data Interpretation and Reporting analysis->final_report ionization Electrospray Ionization (ESI) ms_prep->ionization detection Mass-to-Charge Detection ionization->detection ms_analysis Fragmentation Analysis detection->ms_analysis ms_analysis->final_report

The Role of Bzl-Gln-Ome HCl in Advancing Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of biochemical research and drug development, the precise modulation and study of metabolic pathways are paramount. N-α-Benzyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl), a protected derivative of the amino acid L-glutamine, has emerged as a valuable tool for scientists. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its utility in studying glutamine metabolism, particularly in the context of cancer research and enzyme kinetics.

Introduction: The Significance of a Protected Glutamine

L-glutamine is a crucial nutrient for rapidly proliferating cells, playing a central role in energy metabolism, nucleotide synthesis, and redox balance. However, its inherent instability in aqueous solutions can complicate experimental reproducibility. This compound circumvents this issue by protecting the amine and carboxyl groups of glutamine with a benzyl and a methyl ester group, respectively. This chemical modification enhances its stability and facilitates its use as a research intermediate in a variety of experimental settings.[1] The protective groups can be removed under specific conditions, allowing for a controlled release of glutamine or its direct use as a competitive inhibitor or substrate analog for glutamine-utilizing enzymes and transporters.

Core Applications in Biochemical Research

The primary applications of this compound in biochemical research stem from its structural similarity to L-glutamine, allowing it to interact with biological systems in a targeted manner.

Investigating Glutamine Metabolism in Cancer

Cancer cells often exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction."[2] This makes the enzymes and transporters involved in glutamine metabolism attractive targets for therapeutic intervention. This compound can be utilized to probe these pathways.

  • Competitive Inhibition of Glutamine Uptake: this compound can act as a competitive inhibitor of glutamine transporters, such as ASCT2 (SLC1A5), thereby blocking the entry of glutamine into cancer cells.[3][4][5] This allows researchers to study the downstream effects of glutamine deprivation on cell signaling, proliferation, and apoptosis.

  • Substrate for Glutamine-Utilizing Enzymes: The compound can serve as a substrate or inhibitor for key enzymes in glutamine metabolism, including glutaminase (GLS) and transglutaminases. By studying the kinetics of these interactions, researchers can gain insights into the enzyme mechanisms and screen for potential therapeutic inhibitors.

The diagram below illustrates the central role of glutamine in cancer cell metabolism and highlights the potential points of intervention for glutamine analogs like this compound.

Glutamine_Metabolism_in_Cancer cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bzl-Gln-Ome_HCl_ext This compound ASCT2 ASCT2 (SLC1A5) Bzl-Gln-Ome_HCl_ext->ASCT2 Competitive Inhibition Gln_ext Glutamine Gln_ext->ASCT2 Uptake Gln_c Glutamine Glu_c Glutamate Gln_c->Glu_c Transaminases Gln_m Glutamine Gln_c->Gln_m Other_Metabolites Nucleotides, Other Amino Acids Glu_c->Other_Metabolites Glu_m Glutamate Gln_m->Glu_m GLS aKG α-Ketoglutarate Glu_m->aKG TCA_Cycle TCA Cycle aKG->TCA_Cycle ASCT2->Gln_c Glutamine_Uptake_Inhibition_Workflow Start Start Cell_Culture 1. Culture cells to desired confluency Start->Cell_Culture Pre-incubation 2. Pre-incubate cells with varying concentrations of this compound Cell_Culture->Pre-incubation Add_Labeled_Gln 3. Add radiolabeled or fluorescently labeled L-glutamine Pre-incubation->Add_Labeled_Gln Incubate 4. Incubate for a defined period Add_Labeled_Gln->Incubate Wash 5. Wash cells to remove extracellular label Incubate->Wash Lyse 6. Lyse cells Wash->Lyse Measure_Uptake 7. Quantify intracellular label (e.g., scintillation counting, fluorescence) Lyse->Measure_Uptake Analyze 8. Analyze data to determine IC50 Measure_Uptake->Analyze End End Analyze->End

References

Bzl-Gln-Ome HCl: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Bzl-Gln-Ome HCl, or N-α-Benzyl-L-glutamine methyl ester hydrochloride, is emerging as a pivotal precursor in the synthesis of a diverse range of novel compounds with significant potential in drug development and biomedical research. This in-depth technical guide explores the core utility of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic applications, detailed experimental protocols, and the biological implications of its derivatives.

Introduction to this compound

This compound is a protected derivative of L-glutamine, an essential amino acid vital for numerous physiological processes. The presence of the benzyl (Bzl) group on the alpha-amino group and the methyl ester (-Ome) on the C-terminus provides crucial protection during multi-step syntheses, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule. The hydrochloride (HCl) salt form enhances the compound's stability and solubility in various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₉ClN₂O₃
Molecular Weight 286.76 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, and DMF

Synthetic Applications: A Gateway to Novel Scaffolds

The primary synthetic utility of this compound lies in its role as a building block for more complex molecules, particularly in peptide synthesis and the generation of heterocyclic compounds.

Peptide Synthesis

In peptide synthesis, this compound serves as a protected glutamine residue. The benzyl protecting group is stable under various coupling conditions and can be selectively removed, typically through catalytic hydrogenation. This allows for the incorporation of glutamine into peptide chains at specific positions.

Diagram 1: General Workflow for Peptide Synthesis using this compound

Peptide_Synthesis_Workflow Start This compound Coupling Peptide Coupling (e.g., with Boc-AA-OH) Start->Coupling Protected_Dipeptide Bzl-Gln(AA-Boc)-Ome Coupling->Protected_Dipeptide Deprotection_Boc Boc Deprotection (e.g., TFA) Protected_Dipeptide->Deprotection_Boc Activated_Dipeptide Bzl-Gln(AA)-Ome Deprotection_Boc->Activated_Dipeptide Further_Coupling Further Peptide Chain Elongation Activated_Dipeptide->Further_Coupling Protected_Peptide Protected Peptide Chain Further_Coupling->Protected_Peptide Debenzylation Debenzylation (e.g., H2, Pd/C) Protected_Peptide->Debenzylation Final_Peptide Final Peptide Debenzylation->Final_Peptide Cyclization_Reaction cluster_products Products BzlGlnOme Bzl-Gln-Ome TransitionState Intramolecular Nucleophilic Attack BzlGlnOme->TransitionState Heat or Acid/Base Intermediate Tetrahedral Intermediate TransitionState->Intermediate Pyroglutamate N-Benzyl-pyroglutamic acid methyl ester Intermediate->Pyroglutamate Ammonia NH₃ Intermediate->Ammonia Biological_Targets BzlGlnOme This compound Pyroglutamate N-Benzyl-pyroglutamic acid derivatives BzlGlnOme->Pyroglutamate Synthesis GPCRs G-Protein Coupled Receptors (GPCRs) Pyroglutamate->GPCRs Binding Enzymes Enzyme Inhibition (e.g., Proteases) Pyroglutamate->Enzymes Inhibition IonChannels Ion Channel Modulation Pyroglutamate->IonChannels Modulation Signaling_Cascade Downstream Signaling Cascades GPCRs->Signaling_Cascade Enzymes->Signaling_Cascade IonChannels->Signaling_Cascade

In-Depth Technical Guide to the Enzymatic Hydrolysis of Nα-Benzoyl-L-Glutamine Methyl Ester (Bzl-Gln-Ome)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of Nα-Benzoyl-L-Glutamine Methyl Ester (Bzl-Gln-Ome), a synthetic amino acid derivative. Due to the limited availability of direct research on this specific substrate, this document synthesizes information from studies on structurally analogous N-acyl-amino acid esters and relevant enzymatic systems. The primary focus is on the use of papain, a cysteine protease known for its broad specificity, which includes the ability to cleave peptide bonds C-terminal to glutamine residues. This guide furnishes detailed experimental protocols, quantitative data from closely related substrates for comparative analysis, and visual diagrams of workflows and catalytic mechanisms to support research and development in areas such as peptide synthesis and drug discovery.

Introduction

Nα-Benzoyl-L-Glutamine Methyl Ester (Bzl-Gln-Ome) is a protected amino acid derivative. The hydrolysis of its methyl ester bond is a key reaction for deprotection in synthetic chemistry and for studying enzyme kinetics. This reaction involves the cleavage of the ester linkage to yield Nα-Benzoyl-L-Glutamine and methanol.

Enzymatic hydrolysis offers a highly specific and mild alternative to chemical methods, which often require harsh conditions that can lead to side reactions. Proteases are ideal candidates for catalyzing such reactions. Papain, a robust cysteine protease from Carica papaya latex, is particularly well-suited due to its broad substrate tolerance. It is known to effectively hydrolyze various peptide, amide, and ester bonds. Notably, studies have demonstrated papain's efficiency in cleaving substrates with a glutamine residue at the P1 position, making it a prime candidate for the hydrolysis of Bzl-Gln-Ome.

This guide outlines a constructed methodology for investigating this reaction, from enzyme activation to product quantification.

Proposed Enzyme: Papain

Papain (EC 3.4.22.2) is a cysteine protease that relies on a catalytic triad composed of Cysteine-25, Histidine-159, and Asparagine-175 in its active site. The enzyme requires activation by a reducing agent to ensure the catalytic cysteine residue is in its free sulfhydryl form. Papain exhibits broad specificity, cleaving peptide bonds involving basic amino acids like lysine and arginine, as well as leucine and glycine. Its ability to act as an esterase and its documented activity towards glutamine-containing substrates make it the enzyme of choice for this investigation.

Quantitative Data on a Structurally Related Substrate

Direct kinetic data for the hydrolysis of Bzl-Gln-Ome by papain is not available in published literature. However, to provide a quantitative benchmark, the following table summarizes the kinetic parameters for the hydrolysis of a selective, glutamine-containing chromogenic substrate, Glp-Phe-Gln-pNA, by papain. This data offers insight into papain's catalytic efficiency with a Gln residue in the P1 position.

EnzymeSubstrateKM (μM)kcat (s-1)kcat/KM (M-1s-1)
PapainGlp-Phe-Gln-pNA130 ± 1011.0 ± 0.58.5 x 104

Data is for a structurally related substrate and should be used for comparative purposes only.

Experimental Protocols

The following protocols are designed for the enzymatic hydrolysis of Bzl-Gln-Ome and subsequent quantification of the product.

Materials and Reagents
  • Substrate: Nα-Benzoyl-L-Glutamine Methyl Ester (Bzl-Gln-Ome)

  • Enzyme: Papain (lyophilized powder, e.g., Sigma-Aldrich P3125)

  • Activation Buffer: 100 mM Sodium Phosphate buffer (pH 6.2) containing 10 mM L-cysteine and 5 mM EDTA.

  • Reaction Buffer: 100 mM Sodium Phosphate buffer (pH 6.2).

  • Quenching Solution: 1 M Hydrochloric Acid (HCl).

  • Quantification Reagent: Ninhydrin Reagent (e.g., 0.35g ninhydrin in 100 ml ethanol).[1]

  • Standard: L-Glutamine for calibration curve.

Papain Activation Protocol

Papain is often supplied in a partially oxidized, inactive state and must be activated prior to use.[2]

  • Prepare the Activation Buffer (100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.2).

  • Dissolve lyophilized papain in the Activation Buffer to a stock concentration of 1 mg/mL.

  • Incubate the enzyme solution at 25°C for 30 minutes.

  • The activated enzyme solution should be kept on ice and used promptly.

Enzymatic Hydrolysis Protocol
  • Prepare a 10 mM stock solution of Bzl-Gln-Ome in the Reaction Buffer.

  • Set up reaction tubes in a temperature-controlled water bath at 37°C.

  • To each tube, add the appropriate volume of Reaction Buffer and Bzl-Gln-Ome stock solution to achieve the desired final substrate concentrations (e.g., 0.5, 1, 2, 5, 10 mM) in a final volume of 500 µL.

  • Pre-incubate the tubes for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume (e.g., 20 µL) of the activated papain solution (e.g., final concentration of 10 µg/mL).

  • At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 50 µL aliquot from the reaction and immediately add it to a tube containing 50 µL of 1 M HCl to quench the reaction.

  • Store quenched samples on ice for subsequent analysis.

Product Quantification: Ninhydrin Assay

Since the hydrolysis of Bzl-Gln-Ome does not yield a chromogenic product, an assay is required to quantify the newly formed free amine group on the de-esterified glutamine product. The ninhydrin assay detects the primary amine of the resulting Nα-Benzoyl-L-Glutamine.[1][3][4]

  • Prepare a standard curve using known concentrations of L-Glutamine (e.g., 0 to 2 mM).

  • In a set of microcentrifuge tubes, add 20 µL of each quenched sample or standard.

  • Add 200 µL of ninhydrin reagent to each tube.[1]

  • Cap the tubes and heat in a boiling water bath for 15 minutes.[4]

  • Cool the tubes to room temperature.

  • Add 1 mL of 50% ethanol to each tube and vortex to mix.

  • Transfer 200 µL from each tube to a 96-well microplate.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the concentration of the product in the samples by interpolating from the L-Glutamine standard curve.

Visualizations

Catalytic Mechanism of Papain

The diagram below illustrates the general mechanism for peptide bond hydrolysis by papain's catalytic triad. The process for ester hydrolysis follows a similar pathway of nucleophilic attack, formation of a tetrahedral intermediate, and subsequent release of the products.[5]

papain_mechanism sub Substrate (Bzl-Gln-Ome) binds to active site nuc_attack Nucleophilic Attack: Cys-25 thiolate attacks the ester carbonyl carbon sub->nuc_attack tetra Tetrahedral Intermediate: Acyl-enzyme intermediate forms. Oxyanion hole stabilizes. nuc_attack->tetra release1 Product 1 Release: Methanol (CH3OH) is released. His-159 donates H+. tetra->release1 water_attack Water Attack: A water molecule, activated by His-159, attacks the acyl-enzyme intermediate. release1->water_attack tetra2 Second Intermediate: A second tetrahedral intermediate is formed. water_attack->tetra2 release2 Product 2 Release: Bzl-Gln-OH is released. Enzyme is regenerated. tetra2->release2 release2->sub New Cycle experimental_workflow prep Preparation reagents Prepare Buffers & Substrate Solution prep->reagents activation Activate Papain (with L-cysteine/EDTA) prep->activation setup Set up Reaction Tubes (Substrate + Buffer) reagents->setup activation->setup reaction Enzymatic Reaction reaction->setup initiate Initiate with Activated Papain setup->initiate sampling Time-Course Sampling & Quenching (HCl) initiate->sampling ninhydrin Ninhydrin Assay on Samples & Standards sampling->ninhydrin analysis Analysis standards Prepare L-Gln Standard Curve analysis->standards standards->ninhydrin measure Measure Absorbance (570 nm) ninhydrin->measure calculate Calculate Product Concentration & Rate measure->calculate

References

Methodological & Application

Application Notes and Protocols for Bzl-Gln-Ome HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzyloxycarbonyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl), also referred to as Z-Gln-Ome HCl, is a protected amino acid derivative. While not a conventional building block for standard solid-phase peptide synthesis (SPPS), its unique structure allows for specialized applications in peptide chemistry. The N-terminal benzyloxycarbonyl (Z or Bzl) group provides robust protection that is stable to the basic conditions used for Fmoc group removal and the milder acidic conditions for Boc group removal. The C-terminal methyl ester (Ome) protects the carboxylic acid. These application notes provide detailed protocols for the potential use of this compound in solution-phase fragment synthesis and the preparation of N-terminal pyroglutamyl (pGlu) peptides.

Core Applications

The primary applications of this compound in the context of peptide synthesis are:

  • Solution-Phase Synthesis of Dipeptide Fragments: this compound can be utilized as a starting material for the synthesis of dipeptide fragments in solution. These fragments can subsequently be incorporated into larger peptide sequences.

  • Synthesis of N-Terminal Pyroglutamyl (pGlu) Peptides: The glutamine derivative can serve as a precursor for peptides containing an N-terminal pyroglutamyl residue, a common modification in biologically active peptides.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₁₄H₁₉ClN₂O₅
Molecular Weight 346.77 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DCM, and alcohols
Table 2: Comparison of Protecting Groups Relevant to this compound Chemistry
Protecting GroupAbbreviationCleavage ConditionsStability
BenzyloxycarbonylZ or BzlStrong acids (HBr/AcOH, HF), Catalytic HydrogenationStable to mild acids and bases
tert-ButoxycarbonylBocModerate to strong acids (TFA)Stable to bases and catalytic hydrogenation
9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., 20% piperidine in DMF)Stable to acids and catalytic hydrogenation
Methyl esterOmeSaponification (e.g., NaOH or LiOH)Stable to acidic and mild basic conditions

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide Fragment (Z-Gln-Ala-OMe)

This protocol describes the coupling of this compound with L-alanine methyl ester hydrochloride in solution to form the dipeptide Z-Gln-Ala-OMe.

Materials:

  • This compound (Z-Gln-Ome HCl)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and H-Ala-OMe HCl (1.0 eq) in a minimal amount of anhydrous DMF. Dilute the mixture with anhydrous DCM.

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.1 eq) dropwise to neutralize the hydrochloride salts. Stir for 15 minutes.

  • Activation: Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the reaction mixture.

  • Coupling: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Remove the DCM by rotary evaporation.

    • Dilute the remaining DMF solution with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Z-Gln-Ala-OMe.

Diagram of the Experimental Workflow:

G cluster_start Starting Materials cluster_reagents Reagents start1 This compound dissolve Dissolve and Neutralize start1->dissolve start2 H-Ala-OMe HCl start2->dissolve reagent1 EDC·HCl / HOBt reagent1->dissolve reagent2 DIPEA reagent2->dissolve reagent3 DCM / DMF reagent3->dissolve couple Couple Overnight dissolve->couple workup Aqueous Work-up couple->workup purify Purify (Chromatography) workup->purify product Z-Gln-Ala-OMe purify->product

Solution-phase dipeptide synthesis workflow.
Protocol 2: Preparation of an N-Terminal Pyroglutamyl (pGlu) Peptide

This protocol outlines a potential pathway for synthesizing a dipeptide with an N-terminal pyroglutamyl residue, starting from a Z-Gln-containing dipeptide synthesized as in Protocol 1.

Materials:

  • Z-Gln-Ala-OMe (from Protocol 1)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Acetic acid (glacial)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Z-Group Deprotection (Hydrogenolysis):

    • Dissolve the Z-Gln-Ala-OMe (1.0 eq) in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the peptide).

    • Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide ester, H-Gln-Ala-OMe.

  • Cyclization to Pyroglutamyl Peptide:

    • Dissolve the crude H-Gln-Ala-OMe in glacial acetic acid.

    • Heat the solution at 50-60 °C and stir for several hours to overnight. The acidic conditions and heat promote the intramolecular cyclization of the N-terminal glutamine to pyroglutamic acid.[1]

    • Monitor the formation of the pGlu-Ala-OMe product by LC-MS.

    • Remove the acetic acid by rotary evaporation (co-evaporation with toluene may be necessary) to yield the crude pyroglutamyl dipeptide.

  • Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the pure pGlu-Ala-OMe.

Diagram of the Signaling Pathway (Logical Relationship):

G start Z-Gln-Ala-OMe deprotection Z-Group Deprotection (H₂, Pd/C) start->deprotection intermediate H-Gln-Ala-OMe (Unstable Intermediate) deprotection->intermediate cyclization Intramolecular Cyclization (Heat, Acetic Acid) intermediate->cyclization product pGlu-Ala-OMe cyclization->product

Pathway for pGlu-peptide formation.

Concluding Remarks

This compound is a versatile reagent for specific applications in peptide synthesis, particularly for solution-phase fragment condensation and the synthesis of pyroglutamyl-containing peptides. The protocols provided herein offer a foundation for researchers to explore these non-standard synthetic routes. Careful monitoring and purification are essential to ensure the desired product's identity and purity. Researchers should adapt and optimize these methods based on the specific requirements of their target peptides.

References

Application Notes and Protocols: Boc/Bzl Protection Strategy Utilizing Bzl-Gln-OMe HCl for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl/benzyl (Boc/Bzl) protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. This strategy employs the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable benzyl-based protecting groups for the semi-permanent protection of reactive amino acid side chains. This application note provides a detailed protocol for the utilization of a pre-synthesized dipeptide fragment, Bzl-Gln-OMe HCl, in a solution-phase Boc/Bzl strategy. This approach can be advantageous for improving the solubility of growing peptide chains and for the efficient incorporation of a C-terminal glutamine residue.

The core of this strategy involves the coupling of a Boc-protected amino acid to the N-terminus of benzyl-protected glutamine methyl ester hydrochloride (this compound). The resulting dipeptide can then be deprotected at the N-terminus for further chain elongation.

Logical Workflow

The following diagram illustrates the overall workflow for the synthesis of a tripeptide using the Boc/Bzl strategy with this compound as the starting fragment.

PeptideSynthesisWorkflow cluster_step1 Step 1: Dipeptide Synthesis cluster_step2 Step 2: Nα-Deprotection cluster_step3 Step 3: Chain Elongation cluster_step4 Step 4: Final Deprotection BocAA Boc-AA-OH Coupling Coupling Reaction (e.g., EDC, HOBt) BocAA->Coupling GlnOMe This compound GlnOMe->Coupling BocDipeptide Boc-AA-Gln(Bzl)-OMe Coupling->BocDipeptide Deprotection Boc Deprotection (TFA/DCM) BocDipeptide->Deprotection cluster_step2 cluster_step2 FreeAmineDipeptide H-AA-Gln(Bzl)-OMe (as TFA salt) Deprotection->FreeAmineDipeptide Coupling2 Coupling Reaction FreeAmineDipeptide->Coupling2 cluster_step3 cluster_step3 BocAA2 Boc-AA'-OH BocAA2->Coupling2 BocTripeptide Boc-AA'-AA-Gln(Bzl)-OMe Coupling2->BocTripeptide FinalDeprotection Global Deprotection (e.g., HF or H₂/Pd-C) BocTripeptide->FinalDeprotection cluster_step4 cluster_step4 FinalPeptide H-AA'-AA-Gln-OH FinalDeprotection->FinalPeptide

Caption: Workflow for tripeptide synthesis using the Boc/Bzl strategy with a this compound starter unit.

Quantitative Data Summary

The following table summarizes typical coupling yields for the synthesis of various Boc-protected dipeptide methyl esters (Boc-X-Gln-OMe) using the protocols described below. Yields are representative and may vary based on the specific amino acid and reaction conditions.

Boc-Amino Acid (Boc-X-OH)Coupling MethodTypical Yield (%)
Boc-Ala-OHEDC/HOBt85 - 95
Boc-Leu-OHEDC/HOBt88 - 96
Boc-Phe-OHEDC/HOBt82 - 92
Boc-Val-OHMixed Anhydride75 - 85
Boc-Pro-OHEDC/HOBt80 - 90

Experimental Protocols

Materials and Reagents
  • Boc-protected amino acids (e.g., Boc-Ala-OH, Boc-Leu-OH, etc.)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol 1: EDC/HOBt Mediated Coupling of Boc-Amino Acid to this compound

This protocol describes a standard and widely used method for peptide bond formation.

Workflow Diagram:

EDCCouplingWorkflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up and Purification BocAA Dissolve Boc-AA-OH (1.0 eq) and HOBt (1.1 eq) in DCM/DMF Cool1 Cool to 0 °C BocAA->Cool1 AddEDC Add EDC (1.1 eq) Cool1->AddEDC Stir1 Stir for 15-30 min at 0 °C AddEDC->Stir1 AddActivatedAA Add activated Boc-AA-OH solution Stir1->AddActivatedAA GlnOMe Dissolve this compound (1.0 eq) and DIPEA (1.1 eq) in DCM Cool2 Cool to 0 °C GlnOMe->Cool2 Cool2->AddActivatedAA Stir2 Stir for 2-4 h at 0 °C, then overnight at room temperature AddActivatedAA->Stir2 Filter Filter to remove DCU (if DCC is used) Wash Wash with 1N HCl, sat. NaHCO₃, and brine Filter->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by column chromatography or recrystallization Evaporate->Purify

Caption: Step-by-step workflow for EDC/HOBt mediated coupling.

Procedure:

  • In a round-bottom flask, dissolve the Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DCM or a DCM/DMF mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.

  • Add the neutralized Bzl-Gln-OMe solution to the activated Boc-amino acid solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 2-4 hours, and then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, if DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization.

Protocol 2: Nα-Boc Deprotection

This protocol describes the removal of the temporary Boc protecting group to allow for further peptide chain elongation.

Workflow Diagram:

BocDeprotectionWorkflow Start Dissolve Boc-AA-Gln(Bzl)-OMe in DCM AddTFA Add TFA (25-50% v/v in DCM) Start->AddTFA Stir Stir at room temperature for 30-60 min AddTFA->Stir Evaporate Evaporate solvent under reduced pressure Stir->Evaporate CoEvaporate Co-evaporate with toluene or DCM to remove residual TFA Evaporate->CoEvaporate Product Obtain H-AA-Gln(Bzl)-OMe as TFA salt CoEvaporate->Product

Caption: Workflow for the deprotection of the Nα-Boc group.

Procedure:

  • Dissolve the Boc-protected dipeptide methyl ester in DCM.

  • Add a solution of 25-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene or DCM (2-3 times) to ensure complete removal of residual TFA.

  • The resulting dipeptide TFA salt is typically used in the next coupling step without further purification.

Protocol 3: Global Deprotection (Example: Catalytic Hydrogenation)

This protocol describes the simultaneous removal of the Bzl side-chain protecting group and the methyl ester to yield the final, unprotected dipeptide. Note that strong acidolysis (e.g., with HF) is another common method for global deprotection in Boc/Bzl chemistry.

Workflow Diagram:

GlobalDeprotectionWorkflow Start Dissolve protected peptide in Methanol or Acetic Acid AddCatalyst Add Pd/C catalyst (10% w/w) Start->AddCatalyst Hydrogenate Hydrogenate under H₂ atmosphere (balloon or Parr shaker) AddCatalyst->Hydrogenate Monitor Monitor reaction by TLC or LC-MS Hydrogenate->Monitor Filter Filter through Celite to remove catalyst Monitor->Filter Evaporate Evaporate solvent Filter->Evaporate Purify Purify by recrystallization or HPLC Evaporate->Purify

Application Notes and Protocols for Peptide Synthesis: Incorporating a Protected Glutamine Residue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of a protected glutamine residue, specifically N-α-Fmoc-N-γ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH), into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While the user specified "Bzl-Gln-Ome HCl," modern SPPS predominantly utilizes Fmoc chemistry for its milder deprotection conditions. Fmoc-Gln(Trt)-OH is the standard and commercially available reagent for introducing glutamine, preventing side-chain dehydration during activation, a common issue with unprotected glutamine.[1][2][3] This protocol outlines the synthesis, cleavage, purification, and analysis of the resulting peptide.

Introduction

Glutamine residues play crucial roles in the structure and function of peptides and proteins. Their incorporation during solid-phase peptide synthesis requires protection of the side-chain amide to prevent undesirable side reactions, particularly dehydration to a nitrile during the activation step with carbodiimide reagents.[1][2] The trityl (Trt) group is a widely used protecting group for the glutamine side chain due to its acid lability, allowing for its removal simultaneously with the peptide's cleavage from the resin.[1][4] Fmoc-Gln(Trt)-OH offers excellent solubility in common SPPS solvents, contributing to higher purity of the final peptide.[1][2]

Peptides containing glutamine are of significant interest in various research areas, including the study of metabolic signaling pathways. Glutamine is a key regulator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, which is central to cell growth, proliferation, and metabolism.[5][6][7][8] The synthesis of glutamine-containing peptides allows for the investigation of their direct effects on mTORC1 signaling.

Experimental Protocols

This protocol details the manual synthesis of a model peptide containing a glutamine residue using Fmoc-Gln(Trt)-OH on a Wang resin, suitable for producing a peptide with a C-terminal carboxylic acid.[9][10]

Materials and Reagents
  • Fmoc-protected amino acids (including Fmoc-Gln(Trt)-OH)

  • Wang resin (pre-loaded with the C-terminal amino acid or for manual loading)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[11][12]

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Ether (cold)

Protocol for Solid-Phase Peptide Synthesis (SPPS)

1. Resin Swelling and Preparation

  • Place the appropriate amount of Wang resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes with gentle agitation.[13]

  • Drain the DMF.

2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.[13][14]

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for another 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Incorporation of Fmoc-Gln(Trt)-OH)

This step is for coupling the next amino acid, in this case, Fmoc-Gln(Trt)-OH, to the deprotected N-terminus of the growing peptide chain.

  • In a separate vial, dissolve 3 equivalents of Fmoc-Gln(Trt)-OH and 3 equivalents of an activating agent (e.g., HBTU) in DMF.[11]

  • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • If the reaction is incomplete (blue beads), continue the coupling for another hour or consider a double coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

4. Chain Elongation

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

5. Cleavage and Side-Chain Deprotection

  • After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. For a standard peptide containing the Trt-protected glutamine, a common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[9][15]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours. The Trt group will be cleaved during this step.[16][17]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the peptide pellet with cold ether, and dry the crude peptide under vacuum.

Peptide Purification and Analysis

1. Purification by Preparative HPLC

  • Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • Filter the solution to remove any insoluble material.

  • Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.[18][19][20][21][22]

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 30 minutes.

  • Monitor the elution of the peptide at 214 nm or 220 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

2. Analysis by LC-MS

  • Dissolve a small amount of the purified peptide in an appropriate solvent.

  • Analyze the sample using a liquid chromatography-mass spectrometry (LC-MS) system to confirm the identity and purity of the peptide.[23][24][25][26][27]

  • The mass spectrometer will provide the molecular weight of the peptide, which should match the calculated theoretical mass.

Data Presentation

The success of peptide synthesis is highly dependent on the efficiency of each coupling step. While glutamine can be a challenging residue to incorporate, the use of Fmoc-Gln(Trt)-OH with an efficient coupling reagent like HBTU generally results in high coupling yields.

Table 1: Representative Coupling Efficiency for Fmoc-Gln(Trt)-OH

Coupling ReagentActivation TimeCoupling TimeEstimated Coupling Efficiency (%)
HBTU/DIPEA2 min1.5 hours> 99%
DIC/HOBt5 min2 hours98-99%
DIC/Oxyma5 min2 hours98-99%

Note: Coupling efficiencies can vary depending on the peptide sequence, resin, and specific reaction conditions. Monitoring with a ninhydrin test is crucial.

Table 2: Characterization of a Model Glutamine-Containing Peptide

PropertyResultMethod
Purity> 98%Analytical RP-HPLC
Observed Mass (M+H)⁺Matches Theoretical Mass ± 0.1 DaLC-MS
AppearanceWhite, fluffy powderVisual Inspection
SolubilitySoluble in water/ACNExperimental Observation

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating a protected glutamine residue.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Start with Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-Gln(Trt)-OH + HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final Amino Acid Coupled Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (Preparative HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis Lyophilization Lyophilization Purification->Lyophilization FinalPeptide Purified Peptide Lyophilization->FinalPeptide

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Glutamine and the mTORC1 Signaling Pathway

This diagram illustrates the role of glutamine in activating the mTORC1 signaling pathway, a critical regulator of cell growth and metabolism.

mTORC1_Pathway Glutamine Glutamine Glutaminolysis Glutaminolysis Glutamine->Glutaminolysis AminoAcidTransporter Amino Acid Transporter (e.g., SLC7A5) Glutamine->AminoAcidTransporter RagGTPases Rag GTPases Glutaminolysis->RagGTPases Activates Leucine Leucine Leucine->AminoAcidTransporter AminoAcidTransporter->RagGTPases Activates mTORC1 mTORC1 RagGTPases->mTORC1 Recruits to Lysosome & Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes ProteinSynthesis Protein Synthesis (e.g., S6K1, 4E-BP1) mTORC1->ProteinSynthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Activation of the mTORC1 signaling pathway by glutamine.

References

Application Note: Bzl-Gln-Ome HCl as a Potential Glutamine Source in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glutamine is an essential amino acid for the in vitro proliferation of mammalian cells, serving as a primary energy source and a nitrogen donor for the synthesis of vital biomolecules.[1] However, L-glutamine is chemically unstable in liquid culture media, spontaneously degrading into pyroglutamate and ammonia. The accumulation of ammonia can be toxic to cells, leading to reduced cell viability, altered metabolism, and impaired protein production.

To overcome the instability of L-glutamine, various stabilized dipeptides and derivatives have been developed. This document focuses on Nα-Benzoyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl) as a potential stable source of L-glutamine for mammalian cell culture. Due to the limited availability of specific data for this compound, this application note will also draw upon data from the well-characterized and commercially available L-alanyl-L-glutamine to illustrate the principles and expected benefits of using a stabilized glutamine source.

Principle of Stabilized Glutamine Analogs

Stabilized glutamine derivatives, such as this compound and L-alanyl-L-glutamine, are designed to be more stable in aqueous solution than L-glutamine.[2] These compounds are typically dipeptides or protected amino acids that are resistant to spontaneous degradation. Once inside the cell, intracellular peptidases cleave the dipeptide or modifying group, releasing L-glutamine and the partner amino acid (or protecting group) for use by the cell. This controlled, intracellular release of L-glutamine provides a consistent supply to the cells while minimizing the accumulation of ammonia in the culture medium.[1][2]

Potential Advantages of Using this compound

  • Enhanced Stability: Expected to be significantly more stable in liquid media compared to L-glutamine, preventing the generation of toxic ammonia during storage and incubation.

  • Reduced Ammonia Accumulation: By preventing the spontaneous degradation of glutamine, the accumulation of ammonia in the cell culture is significantly reduced, leading to a more favorable and less toxic environment for the cells.[3][4]

  • Improved Cell Growth and Viability: A reduction in ammonia levels can lead to higher viable cell densities and extended culture duration.

  • Increased Productivity: For biopharmaceutical production, maintaining a healthy and productive cell culture for longer periods can lead to increased yields of recombinant proteins and monoclonal antibodies.[3][4]

  • Consistency and Reproducibility: The use of a stable glutamine source can lead to more consistent and reproducible cell culture performance.

Data Presentation: Comparative Performance (Illustrative Data based on L-alanyl-L-glutamine)

The following tables summarize typical data observed when comparing cell cultures supplemented with L-glutamine versus a stabilized glutamine dipeptide like L-alanyl-L-glutamine. Similar trends would be anticipated when using this compound, although specific performance should be empirically determined.

Table 1: Comparison of Cell Growth and Viability in a CHO-K1 Cell Line

ParameterL-glutamine (4 mM)L-alanyl-L-glutamine (4 mM)
Peak Viable Cell Density (x 10^6 cells/mL)8.5 ± 0.410.2 ± 0.5
Integral of Viable Cell Density (IVCD, 10^9 cells*h/L)1.5 ± 0.11.9 ± 0.1
Viability at Day 14 (%)75 ± 588 ± 3

Table 2: Comparison of Metabolite Accumulation and Product Titer in a CHO-K1 Cell Line

ParameterL-glutamine (4 mM)L-alanyl-L-glutamine (4 mM)
Peak Ammonia Concentration (mM)8.2 ± 0.73.5 ± 0.4
Lactate Concentration at Day 14 (g/L)4.8 ± 0.33.9 ± 0.2
Monoclonal Antibody Titer (mg/L)1200 ± 1001500 ± 120

Experimental Protocols

Protocol 1: Adaptation of Cells to this compound-Supplemented Medium

This protocol outlines the steps for adapting a mammalian cell line from a medium containing L-glutamine to one containing this compound. A stepwise adaptation is recommended to minimize stress on the cells.

Materials:

  • Basal cell culture medium (e.g., DMEM/F12, CHO-S-SFM II) devoid of L-glutamine.

  • Sterile stock solution of L-glutamine (e.g., 200 mM).

  • Sterile stock solution of this compound (concentration to be determined based on solubility and desired working concentration).

  • Mammalian cell line of interest (e.g., CHO, HEK293, Hybridoma).

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.).

Procedure:

  • Preparation of Adaptation Media:

    • Phase 1 (75% L-Gln / 25% this compound): Prepare the basal medium supplemented with 75% of the original L-glutamine concentration and 25% of the target this compound concentration.

    • Phase 2 (50% L-Gln / 50% this compound): Prepare the basal medium supplemented with 50% of the original L-glutamine concentration and 50% of the target this compound concentration.

    • Phase 3 (25% L-Gln / 75% this compound): Prepare the basal medium supplemented with 25% of the original L-glutamine concentration and 75% of the target this compound concentration.

    • Phase 4 (100% this compound): Prepare the basal medium supplemented with 100% of the target this compound concentration.

  • Adaptation Process:

    • Start by subculturing the cells in the Phase 1 medium.

    • Monitor cell growth and viability. Once the cells have reached a consistent growth rate and high viability (typically after 2-3 passages), proceed to the next phase.

    • Repeat the process for each phase until the cells are fully adapted to the medium containing 100% this compound.

Protocol 2: Comparative Evaluation of this compound and L-glutamine in a Batch Culture

This protocol describes a batch culture experiment to compare the effects of this compound and L-glutamine on cell growth, viability, metabolism, and protein production.

Materials:

  • Adapted cell line from Protocol 1.

  • Basal medium supplemented with either L-glutamine or this compound at the desired concentration (e.g., 4 mM).

  • Shake flasks or spinner flasks.

  • Cell counter and viability analyzer.

  • Biochemical analyzer for metabolites (e.g., ammonia, lactate).

  • Assay for quantifying the protein product (e.g., ELISA for antibodies).

Procedure:

  • Inoculate shake flasks containing the respective media (L-glutamine or this compound) with the adapted cells at a starting viable cell density of 0.3 x 10^6 cells/mL.

  • Incubate the flasks at 37°C, 5% CO2 with agitation (e.g., 120 rpm).

  • Take daily samples to measure:

    • Viable cell density and viability.

    • Concentrations of glucose, lactate, glutamine, and ammonia.

    • Product titer.

  • Continue the culture for a predetermined duration (e.g., 14 days) or until viability drops below a certain threshold (e.g., 50%).

  • Plot the data to compare the growth profiles, metabolic profiles, and product titers between the two conditions.

Visualizations

cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Bzl_Gln_Ome_HCl This compound Bzl_Gln_Ome_HCl_in This compound Bzl_Gln_Ome_HCl->Bzl_Gln_Ome_HCl_in Transport L_Gln_unstable L-Glutamine (unstable) Ammonia_ext Ammonia L_Gln_unstable->Ammonia_ext Pyroglutamate Pyroglutamate L_Gln_unstable->Pyroglutamate L_Gln_stable L-Glutamine Bzl_Gln_Ome_HCl_in->L_Gln_stable Cleavage Peptidases Intracellular Peptidases Peptidases->Bzl_Gln_Ome_HCl_in Metabolism Cellular Metabolism (Energy, Biosynthesis) L_Gln_stable->Metabolism

Caption: Metabolic fate of this compound vs. L-Glutamine.

Start Start with cell line in L-Glutamine medium Adapt_25 Passage 1-3: 75% L-Gln / 25% this compound Start->Adapt_25 Step 1 Adapt_50 Passage 4-6: 50% L-Gln / 50% this compound Adapt_25->Adapt_50 Step 2 Adapt_75 Passage 7-9: 25% L-Gln / 75% this compound Adapt_50->Adapt_75 Step 3 Adapt_100 Passage 10-12: 100% this compound Adapt_75->Adapt_100 Step 4 End Fully adapted cell line Adapt_100->End

Caption: Stepwise adaptation workflow for this compound.

Conclusion

The use of stabilized glutamine sources like this compound offers a promising approach to improve the robustness and productivity of mammalian cell cultures. By mitigating the detrimental effects of L-glutamine instability and ammonia accumulation, researchers can achieve more consistent and higher-yielding bioprocesses. The protocols and illustrative data provided in this application note serve as a guide for the evaluation and implementation of this compound in your specific cell culture system. It is crucial to perform empirical optimization to determine the ideal concentration and adaptation strategy for your cell line and process.

References

Application Notes and Protocols for the Use of Bzl-Gln-Ome HCl as a Potential Substrate in Glutaminase Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutaminase (GLS) is a critical enzyme in cellular metabolism, catalyzing the hydrolysis of glutamine to glutamate and ammonia. This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle and plays a vital role in energy production, biosynthesis, and maintaining acid-base balance. Elevated glutaminase activity is a hallmark of many cancer cells, making it an attractive target for therapeutic intervention.

The assessment of glutaminase activity is fundamental to understanding its role in both normal physiology and disease. While L-glutamine is the natural substrate, synthetic substrates can offer advantages in assay design, such as altered kinetics or the introduction of reporter groups. This document provides a detailed overview of glutaminase enzyme assays and explores the potential use of N-Benzyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl) as a novel substrate.

Note on this compound: There is currently limited published data on the use of this compound as a substrate for glutaminase. The protocols and data presented herein are based on established principles of glutaminase assays with its native substrate, L-glutamine, and provide a framework for the investigation of this compound as a potential synthetic substrate.

Part 1: Established Protocols for Glutaminase Assays using L-Glutamine

A common method for determining glutaminase activity is through a coupled enzyme assay. In this system, the glutamate produced by glutaminase is used by glutamate dehydrogenase (GDH) to convert NAD⁺ to NADH, which can be monitored spectrophotometrically.

Quantitative Data for Glutaminase with L-Glutamine

The following table summarizes typical kinetic parameters and assay conditions for human glutaminase C (GAC) with its native substrate, L-glutamine. These values can serve as a baseline for comparison when evaluating novel substrates.

ParameterValueConditions
Km for L-glutamine 5.6 mMpH 8.6, Room Temperature
Vmax 0.09 mM/min300 nM GAC, pH 8.6
Optimal pH 8.6 (Tris-acetate buffer)-
Activator K₂HPO₄ (inorganic phosphate)-
Incubation Time 10 minutesRoom Temperature
Experimental Protocol: Coupled Glutaminase-Glutamate Dehydrogenase Assay

This protocol details a two-step assay to measure glutaminase activity.

Materials:

  • Recombinant human glutaminase C (GAC)

  • L-glutamine

  • Tris-acetate buffer (pH 8.6)

  • EDTA

  • Potassium phosphate (K₂HPO₄)

  • Hydrochloric acid (HCl)

  • Glutamate dehydrogenase (GDH)

  • NAD⁺

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Glutaminase Reaction:

    • Prepare a reaction mixture containing 20 mM L-glutamine, 65 mM Tris-acetate (pH 8.6), and 0.2 mM EDTA.

    • To investigate the effect of activators, a parallel reaction can be set up with the addition of K₂HPO₄.

    • Initiate the reaction by adding the glutaminase enzyme (e.g., GAC at a final concentration of 300 nM).

    • Incubate for 10 minutes at room temperature.

    • Stop the reaction by adding ice-cold HCl to a final concentration of 0.3 M.

  • Glutamate Detection:

    • The glutamate produced in the first step is quantified using a glutamate dehydrogenase-coupled reaction.

    • The production of NADH is monitored by measuring the increase in absorbance at 340 nm.

Experimental Workflow

Glutaminase_Assay_Workflow cluster_step1 Step 1: Glutaminase Reaction cluster_step2 Step 2: Glutamate Detection cluster_detection Detection Glutamine L-Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Glutaminase Glutaminase (GAC) GDH Glutamate Dehydrogenase (GDH) Glutamate->GDH cluster_step2 cluster_step2 NADH NADH GDH->NADH NAD NAD+ NAD->GDH Spectrophotometer Measure Absorbance at 340 nm NADH->Spectrophotometer

Caption: Workflow for a coupled glutaminase-glutamate dehydrogenase assay.

Part 2: Investigating this compound as a Novel Glutaminase Substrate

The chemical structure of this compound, with its protected N-benzyl and C-terminal methyl ester groups, presents an interesting candidate for a synthetic glutaminase substrate. The enzymatic hydrolysis would be expected to occur at the γ-amide bond, releasing glutamate methyl ester and benzylamine.

Hypothetical Reaction

Hypothetical_Reaction Substrate This compound Enzyme Glutaminase Substrate->Enzyme Product1 Glutamate Methyl Ester Enzyme->Product1 Product2 Benzylamine Enzyme->Product2 Glutaminase_Signaling cluster_cytoplasm Cytoplasm Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter Glutamine_mit Glutamine Glutamine_int->Glutamine_mit Transporter Glutamate_cyt Glutamate Glutaminase Glutaminase (GLS) Glutamine_mit->Glutaminase Glutamate_mit Glutamate Glutaminase->Glutamate_mit aKG α-Ketoglutarate Glutamate_mit->aKG GDH / Transaminases TCA TCA Cycle aKG->TCA Anaplerosis

Application Notes and Protocols for a High-Throughput Screening Assay Utilizing Bzl-Gln-Ome HCl to Identify Transglutaminase 2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a wide array of cellular processes, including cell adhesion, migration, differentiation, and apoptosis. Dysregulation of TG2 activity is associated with various pathologies, such as neurodegenerative diseases, cancer, and autoimmune disorders. As a result, TG2 has emerged as a promising therapeutic target for drug discovery. High-throughput screening (HTS) is a critical tool for identifying novel inhibitors of TG2.

These application notes provide a detailed protocol for a fluorescence-based HTS assay to identify inhibitors of TG2 using the amine substrate N-Benzyloxycarbonyl-L-glutaminylglycine methyl ester hydrochloride (Bzl-Gln-Ome HCl). This assay is designed for a 96- or 384-well plate format, making it suitable for large-scale screening campaigns.

Principle of the Assay

The enzymatic activity of TG2 involves a transamidation reaction. In this assay, TG2 catalyzes the incorporation of a primary amine, in this case, a fluorescently labeled amine donor, into the gamma-carboxamide group of the glutamine residue in the this compound substrate. This results in the formation of a fluorescent conjugate. The increase in fluorescence intensity is directly proportional to the TG2 activity. Potential inhibitors will disrupt this reaction, leading to a decrease in the fluorescent signal.

Data Presentation: Assay Performance Metrics

The following table summarizes typical quantitative data and performance metrics for a robust TG2 HTS assay. These values serve as a benchmark for assay validation and performance monitoring. A Z'-factor greater than 0.5 is indicative of an excellent assay suitable for HTS.

ParameterTypical ValueDescription
Z'-Factor ≥ 0.5A statistical indicator of assay quality, reflecting the separation between positive and negative controls.
Signal-to-Background (S/B) Ratio ≥ 3The ratio of the signal from the uninhibited enzymatic reaction to the background signal.
IC50 for Cystamine (a known inhibitor) 10 - 50 µMThe concentration of the inhibitor that reduces enzyme activity by 50%. This serves as a positive control for inhibition.
Km for this compound 5 - 20 µMThe substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax).

Mandatory Visualizations

Transglutaminase 2 Signaling Pathway

TG2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FN Fibronectin Integrin Integrin FN->Integrin binds TG2_mem TG2 Integrin->TG2_mem activates PI3K PI3K TG2_mem->PI3K TG2_cyto TG2 IκBα IκBα TG2_cyto->IκBα degrades TG2_nuc TG2 TG2_cyto->TG2_nuc translocates GTP GTP GTP->TG2_cyto inhibits (inactive form) Ca2 Ca2+ Ca2->TG2_cyto activates (active form) NFκB NF-κB IκBα->NFκB inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Akt Akt Akt->NFκB activates PI3K->Akt activates Gene Gene Transcription TG2_nuc->Gene co-activates NFκB_nuc->Gene promotes

Caption: Transglutaminase 2 signaling pathways.

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate Prepare 384-well Assay Plate Add_Cmpd Add Test Compounds and Controls Plate->Add_Cmpd Reagents Prepare Assay Buffer, Enzyme, Substrates, and Compounds Reagents->Add_Cmpd Add_Enzyme Add TG2 Enzyme Add_Cmpd->Add_Enzyme Incubate1 Pre-incubate Add_Enzyme->Incubate1 Add_Substrate Add this compound and Fluorescent Amine Donor Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Read Read Fluorescence Incubate2->Read Calc Calculate % Inhibition Read->Calc QC Determine Z'-Factor and S/B Ratio Calc->QC Hit_ID Identify Hits QC->Hit_ID

Caption: High-throughput screening workflow.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant Human Transglutaminase 2 (TG2)

  • Substrates:

    • N-Benzyloxycarbonyl-L-glutaminylglycine methyl ester hydrochloride (this compound)

    • Fluorescent amine donor (e.g., Dansyl cadaverine)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 1 mM DTT

  • Positive Control Inhibitor: Cystamine

  • Negative Control: DMSO

  • Assay Plates: Black, 384-well, flat-bottom, non-treated polystyrene plates

  • Plate Reader: Fluorescence plate reader with appropriate filters for the chosen fluorescent amine donor (e.g., Excitation/Emission wavelengths for Dansyl cadaverine are ~340 nm / ~525 nm)

Assay Protocol
  • Compound Plating:

    • Prepare a stock solution of test compounds in 100% DMSO.

    • Using an acoustic liquid handler or a multi-channel pipette, dispense 100 nL of each test compound, positive control (Cystamine), and negative control (DMSO) into the appropriate wells of a 384-well assay plate.

  • Enzyme Addition:

    • Prepare a working solution of TG2 in assay buffer. The final concentration in the assay should be empirically determined to yield a robust signal within the linear range of the reaction. A typical starting concentration is 1-5 µg/mL.

    • Add 10 µL of the TG2 working solution to all wells of the assay plate.

  • Pre-incubation:

    • Centrifuge the plate briefly to ensure all components are mixed.

    • Incubate the plate at room temperature for 15 minutes to allow the test compounds to interact with the enzyme.

  • Substrate Addition and Reaction Initiation:

    • Prepare a substrate mix containing this compound and the fluorescent amine donor in assay buffer. The final concentrations should be at or near the Km for each substrate to ensure sensitivity to competitive inhibitors. Typical starting concentrations are 10 µM for this compound and 20 µM for Dansyl cadaverine.

    • Add 10 µL of the substrate mix to all wells to initiate the enzymatic reaction. The final assay volume will be 20 µL.

  • Incubation:

    • Centrifuge the plate briefly.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase for the uninhibited controls.

  • Fluorescence Reading:

    • Read the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths for the fluorescent amine donor.

Data Analysis
  • Calculate Percent Inhibition:

    • The percentage of inhibition for each test compound is calculated using the following formula:

  • Determine Assay Quality Metrics:

    • Z'-Factor: Calculated using the signals from the positive and negative controls to assess the quality and reliability of the assay.

    • Signal-to-Background (S/B) Ratio: Calculated to determine the dynamic range of the assay.

  • Hit Identification:

    • Compounds that exhibit a percent inhibition above a predetermined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary "hits" and are selected for further validation, including dose-response studies to determine their IC50 values.

Conclusion

This document provides a comprehensive guide for developing and implementing a robust high-throughput screening assay for the discovery of novel Transglutaminase 2 inhibitors using this compound as a key substrate. By following these protocols and utilizing the provided data benchmarks and visualizations, researchers can effectively screen large compound libraries and identify promising lead candidates for further drug development.

Application Notes: Cell-Based Assay for Transglutaminase 2 (TG2) Activity using a Glutamine Analog Substrate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the determination of cellular transglutaminase 2 (TG2) activity using a synthetic glutamine-containing substrate, exemplified here as Bzl-Gln-Ome HCl. This assay is designed for researchers, scientists, and drug development professionals investigating TG2 function in various cellular processes and for screening potential inhibitors.

Introduction

Transglutaminase 2 (TG2) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins.[1][2] Its primary function involves the formation of isopeptide bonds between glutamine and lysine residues, leading to protein cross-linking.[1][2] TG2 is implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases. This cell-based assay provides a quantitative method to measure the enzymatic activity of intracellular TG2.

The assay principle is based on the TG2-mediated incorporation of a primary amine into a glutamine-containing substrate. In this protocol, a generic glutamine analog, this compound, serves as the amine acceptor. The reaction can be coupled to a detection system, such as a colorimetric or fluorescent readout, to quantify enzyme activity.

Experimental Workflow

The overall experimental workflow for the cell-based TG2 activity assay is depicted below.

G cluster_protocol Experimental Protocol prep Cell Culture and Treatment harvest Cell Lysis and Protein Quantification prep->harvest reaction Enzymatic Reaction Setup harvest->reaction incubation Incubation reaction->incubation detection Detection and Data Analysis incubation->detection

Figure 1: A high-level overview of the experimental protocol for the cell-based TG2 activity assay.

Materials and Reagents

ReagentSupplierCatalog Number
This compoundTCIB0987
Cell Culture Medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTAGibco25300054
Phosphate-Buffered Saline (PBS)Gibco10010023
Cell Lysis BufferTo be preparedSee Protocol
TG2 Assay BufferTo be preparedSee Protocol
Dithiothreitol (DTT)Sigma-AldrichD9779
Calcium Chloride (CaCl2)Sigma-AldrichC1016
Stop Solution (e.g., EDTA)Sigma-AldrichE9884
96-well microplateCorning3596
Microplate readerBMG LABTECHPHERAstar FSX

Experimental Protocol

This protocol is optimized for a 96-well plate format but can be scaled as needed.

1. Cell Culture and Treatment

  • Culture cells to 80-90% confluency in a suitable cell culture medium supplemented with FBS and antibiotics.

  • If screening for inhibitors or activators, treat the cells with the compounds of interest for the desired time period. Include appropriate vehicle controls.

2. Cell Lysis and Protein Quantification

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

  • Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentration of all samples to be within a consistent range (e.g., 1-2 mg/mL).

3. Enzymatic Reaction Setup

  • Prepare the TG2 Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Prepare the reaction mixture in a 96-well plate as described in the table below. Prepare a master mix for each condition to ensure consistency.

ComponentSampleNegative Control
Cell Lysate20 µL20 µL
TG2 Assay Buffer60 µL60 µL
This compound (10 mM stock)10 µL10 µL
DTT (100 mM stock)5 µL5 µL
CaCl2 (50 mM stock)5 µL-
Stop Solution (EDTA, 250 mM)-5 µL
Total Volume 100 µL 100 µL

4. Incubation

  • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically for different cell types and experimental conditions.

5. Detection and Data Analysis

  • Stop the reaction by adding 10 µL of Stop Solution (250 mM EDTA) to each well of the sample group.

  • The detection method will depend on the specific assay variant. For a colorimetric assay, a subsequent reaction to produce a colored product is required. The absorbance is then measured at a specific wavelength (e.g., 525 nm).[3]

  • For a fluorescent assay, the generation of a fluorescent product is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • Subtract the background reading (Negative Control) from the sample readings.

  • Calculate the TG2 activity, which is proportional to the change in absorbance or fluorescence, and normalize it to the protein concentration of the cell lysate.

Data Presentation

The quantitative data from the assay can be summarized in a table for easy comparison.

Sample IDTreatmentProtein Conc. (mg/mL)Absorbance (525 nm)TG2 Activity (units/mg)
1Vehicle Control1.50.850.57
2Inhibitor A (10 µM)1.50.420.28
3Activator B (5 µM)1.51.230.82

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving TG2 activation.

G cluster_pathway Simplified TG2 Activation Pathway Ca_influx Ca2+ Influx TG2_active Active TG2 Ca_influx->TG2_active GPCR GPCR Activation PLC PLC Activation GPCR->PLC IP3 IP3 Generation PLC->IP3 ER_Ca ER Ca2+ Release IP3->ER_Ca ER_Ca->TG2_active TG2_inactive Inactive TG2 TG2_inactive->TG2_active Ca2+ Crosslinking Protein Cross-linking TG2_active->Crosslinking

Figure 2: A simplified diagram of a signaling pathway leading to the activation of Transglutaminase 2 (TG2).

References

Application Notes and Protocols for Bzl-Gln-Ome HCl in Enzyme Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzl-Gln-Ome HCl (Benzyloxycarbonyl-L-Glutaminyl-Glycine Methyl Ester Hydrochloride) is a dipeptide derivative that serves as a valuable substrate in the screening and characterization of enzyme inhibitors, particularly for members of the transglutaminase family of enzymes. Transglutaminases (TGs), especially Transglutaminase 2 (TG2), are implicated in a variety of cellular processes and have been linked to the pathology of numerous diseases, including celiac disease, neurodegenerative disorders, and cancer. As such, the identification of potent and specific TG2 inhibitors is a significant focus in drug discovery.

These application notes provide a comprehensive overview of the use of this compound and similar substrates in colorimetric assays for high-throughput screening of transglutaminase inhibitors. Detailed protocols, data presentation guidelines, and visualizations of relevant biological pathways are included to facilitate the integration of this substrate into drug discovery workflows.

Data Presentation: Inhibition of Transglutaminase 2

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of small molecule inhibitors targeting Transglutaminase 2. It is important to note that the specific assay conditions and substrates used can influence the apparent IC50 values.

InhibitorTarget EnzymeSubstrate Used in AssayIC50 ValueReference
BJJF078 Human TG2Abz-NE(CAD-DNP)EQVSPLTLLK-OH41 nM[1]
Mouse TG2Abz-NE(CAD-DNP)EQVSPLTLLK-OH54 nM[1]
ERW1041E Human TG2Abz-NE(CAD-DNP)EQVSPLTLLK-OH1.6 µM[1]
Mouse TG2Abz-NE(CAD-DNP)EQVSPLTLLK-OH6.8 µM[1]
[¹¹C]1 Human TG2Not Specified53 nM[2]
[¹⁸F]2 Human TG2Not Specified104 nM[2]
[¹⁸F]M1 (metabolite of [¹⁸F]2) Human TG2Not Specified45 nM[2]
TG53 Human TG2Biotinylated FN fragment10 µM[3]
PX-12 Human TG2Pepsin-/trypsin-digested gliadin (PTG)< 10 µM[4][5]
ERW1041 Human TG2Pepsin-/trypsin-digested gliadin (PTG)~48 µM[4][5]
ZM 39923 Human TG2Biotin-pentylamine (BP)10 nM (assay without DTT)[6]
ZM 449829 Human TG2Biotin-pentylamine (BP)5 nM[6]

Experimental Protocols

Colorimetric Assay for Transglutaminase Activity using a Bzl-Gln-Gly Substrate

This protocol is adapted from a standard colorimetric assay for transglutaminase and is suitable for the screening of inhibitors.[7] The principle of this assay is the formation of a hydroxamate from the glutamine-containing substrate (Bzl-Gln-Gly) and hydroxylamine, catalyzed by transglutaminase. The resulting γ-glutamyl hydroxamate forms a colored complex with ferric ions, which can be quantified spectrophotometrically.

Materials and Reagents:

  • Tris Buffer (1000 mM, pH 6.0 at 37°C)

  • Bzl-Gln-Gly (or a similar N-Carbobenzoxy-Gln derivative)

  • Hydroxylamine Hydrochloride

  • Glutathione (Reduced Form)

  • Calcium Chloride (CaCl₂)

  • L-Glutamic Acid γ-Monohydroxamate (Standard)

  • Trichloroacetic Acid (TCA) solution (12% v/v)

  • Ferric Chloride (FeCl₃) solution (5% w/v in 100 mM HCl)

  • Hydrochloric Acid (HCl, 100 mM)

  • Transglutaminase Enzyme Solution (e.g., human recombinant TG2)

  • Test Inhibitor Compounds

Procedure:

  • Reaction Cocktail Preparation: Prepare a reaction cocktail containing Tris buffer, Bzl-Gln-Gly, hydroxylamine, glutathione, and CaCl₂. The final concentrations in the reaction mixture should be approximately 174 mM Tris, 31 mM Bzl-Gln-Gly, 87 mM hydroxylamine, 8.7 mM reduced glutathione, and 4 mM CaCl₂.[7]

  • Inhibitor Pre-incubation: Add the desired concentrations of the test inhibitor compounds to the appropriate wells of a microplate. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add the transglutaminase enzyme solution to each well to initiate the reaction. The final enzyme concentration should be optimized for the specific enzyme preparation.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of 12% TCA solution.

  • Color Development: Add the 5% Ferric Chloride solution to each well. A colored complex will form with the hydroxamate product.

  • Measurement: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Enzyme Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reaction Cocktail (Buffer, this compound, Hydroxylamine, etc.) B Dispense Test Inhibitors and Controls into Microplate A->B C Add Transglutaminase to Initiate Reaction B->C D Incubate at 37°C C->D E Stop Reaction with TCA D->E F Develop Color with Ferric Chloride E->F G Measure Absorbance at 525 nm F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I

Caption: Workflow for a colorimetric transglutaminase inhibitor screening assay.

Signaling Pathways of Transglutaminase 2

Transglutaminase 2 is a multifunctional enzyme with complex roles in cellular signaling. It can function both as a cross-linking enzyme and as a G-protein in signal transduction.[8][9][10]

G cluster_extracellular Extracellular cluster_intracellular Intracellular ECM Extracellular Matrix (e.g., Fibronectin) Integrin Integrins ECM->Integrin Binds CellAdhesion Cell Adhesion & Migration Integrin->CellAdhesion Mediates TG2_inactive TG2 (Inactive, GTP-bound) PLC Phospholipase C TG2_inactive->PLC Activates TG2_active TG2 (Active, Ca2+-bound) TG2_active->ECM Stabilizes Crosslinking Protein Cross-linking TG2_active->Crosslinking Catalyzes IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release Induces Ca_release->TG2_active Activates Apoptosis Apoptosis Regulation Crosslinking->Apoptosis GPCR G-Protein Coupled Receptor GPCR->TG2_inactive Signal

Caption: Dual role of Transglutaminase 2 in G-protein signaling and protein cross-linking.

Logical Relationship: TG2 Conformation and Activity

The activity of Transglutaminase 2 is tightly regulated by its conformation, which is influenced by the binding of calcium and guanine nucleotides.[9][10]

G TG2_closed TG2 'Closed' Conformation (GTP/GDP Bound) TG2_open TG2 'Open' Conformation (Ca2+ Bound) TG2_closed->TG2_open Ca2+ influx G_protein G-Protein Activity (Signal Transduction) TG2_closed->G_protein Leads to TG2_open->TG2_closed GTP binding Crosslinking_activity Transamidation/Cross-linking Activity TG2_open->Crosslinking_activity Leads to

Caption: Conformational regulation of Transglutaminase 2 activity.

References

Application Notes and Protocols for HPLC Purification of Peptides Containing Bzl-Gln-Ome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Purification of Protected Peptide Intermediates

Peptides containing modified amino acids such as Benzyl-Glutamine-Methyl Ester (Bzl-Gln-Ome) are common intermediates in solid-phase peptide synthesis (SPPS). In this context, the Benzyl (Bzl) group serves as a side-chain protecting group for glutamine, while the Methyl Ester (Ome) protects the C-terminal carboxyl group. These protecting groups prevent unwanted side reactions during the stepwise assembly of the peptide chain.[1]

Before the final deprotection step to yield the biologically active peptide, it is often necessary to purify the fully protected peptide. This intermediate purification step is crucial for removing impurities such as deletion sequences (peptides missing one or more amino acids), truncated peptides, and by-products from the cleavage of the peptide from the resin.[2] Purification at this stage ensures that the final deprotection step starts with a highly pure peptide, which simplifies the purification of the final active pharmaceutical ingredient (API).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying these hydrophobic, protected peptide intermediates.[2][3] The hydrophobicity imparted by the Bzl and other protecting groups typically results in longer retention times on C18 columns compared to their unprotected counterparts. The selection of an appropriate mobile phase and gradient is critical for achieving high resolution and purity.

The application of peptides in drug development is extensive, with peptide drugs being used to target a wide range of diseases.[4] They can act as hormones, enzyme inhibitors, and modulators of protein-protein interactions. The final deprotected peptide, for which the Bzl-Gln-Ome-containing molecule is a precursor, may be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), to elicit a therapeutic effect.

Experimental Protocols

Synthesis and Cleavage of the Protected Peptide

The peptide is synthesized on a solid support resin using a standard Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis strategy. In this method, Boc is used as a temporary Nα-protecting group, which is removed with a mild acid like trifluoroacetic acid (TFA) at each cycle. Side chains, like the gamma-carboxyl of glutamine, are protected with benzyl-based groups, which are stable to mild acid but can be removed later with strong acid.[1]

Workflow for Peptide Synthesis and Intermediate Purification

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage & Purification cluster_2 Final Product Generation Resin Resin Support Coupling Amino Acid Coupling Cycles (Boc-AA-OH) Resin->Coupling Repeat for each AA Deprotection Nα-Boc Deprotection (TFA) Coupling->Deprotection Repeat for each AA Deprotection->Coupling Repeat for each AA Cleavage Cleavage from Resin (e.g., mild HF or TFMSA) Yields Protected Peptide Deprotection->Cleavage Purification RP-HPLC Purification of Protected Peptide Cleavage->Purification Characterization1 Purity Analysis (Analytical HPLC, MS) Purification->Characterization1 Deprotection_Final Final Deprotection (Strong Acid - e.g., HF) Removes Bzl & other side-chain groups Characterization1->Deprotection_Final Purification_Final Final RP-HPLC Purification of Bioactive Peptide Deprotection_Final->Purification_Final Characterization2 Final QC (Purity, Identity, Bioassay) Purification_Final->Characterization2

Caption: Workflow from synthesis to purified bioactive peptide.

Protocol for RP-HPLC Purification of Bzl-Gln-Ome Peptide Intermediate

This protocol outlines a general method for the purification of a protected peptide intermediate. Optimization will be required based on the specific peptide sequence and its overall hydrophobicity.

1. Sample Preparation:

  • After cleavage from the resin, the crude protected peptide is precipitated with cold diethyl ether, centrifuged, and the ether is decanted.

  • The crude peptide pellet is washed multiple times with cold ether to remove organic scavengers.

  • The pellet is dried under vacuum.

  • The dried peptide is dissolved in a minimal amount of a strong solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • This solution is then diluted with the initial HPLC mobile phase (e.g., 50-70% Acetonitrile in water with 0.1% TFA) to ensure solubility and compatibility with the column. The final concentration of strong solvent (DMF/DMSO) should be minimized.

  • The sample is filtered through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • The purification is performed on a preparative HPLC system.

  • Detection: UV detection is typically set at 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, while 280 nm detects aromatic residues like Trp and Tyr.[2]

Table 1: HPLC Parameters for Purification of Protected Peptide

ParameterAnalytical Scale DevelopmentPreparative Scale Purification
Column C18, 5 µm, 100 Å, 4.6 x 250 mmC18, 5-10 µm, 100 Å, 21.2 x 250 mm or larger
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Flow Rate 1.0 mL/min20 mL/min (adjust based on column diameter)
Gradient 30-90% B over 30 minutes (example, must be optimized)40-70% B over 40 minutes (focused gradient from analytical)
Column Temperature Ambient to 40°CAmbient to 40°C
Injection Volume 10-50 µL1-10 mL (dependent on concentration and column size)
Detection UV at 214 nm & 280 nmUV at 214 nm & 280 nm

3. Purification and Fraction Analysis:

  • Inject the prepared sample onto the equilibrated preparative column.

  • Collect fractions across the peak corresponding to the target peptide.

  • Analyze the purity of each collected fraction using analytical RP-HPLC and Mass Spectrometry (MS) to confirm the molecular weight of the desired protected peptide.

  • Pool the fractions that meet the required purity level (e.g., >95%).

  • The pooled fractions are lyophilized (freeze-dried) to remove the mobile phase solvents, yielding the purified protected peptide as a white, fluffy powder.

Data Presentation

The success of the purification is evaluated based on purity, recovery, and confirmation of identity. The following table presents example data for a hypothetical purification.

Table 2: Representative Purification Data for a Protected Peptide

Sample IDRetention Time (min)Purity by HPLC (Area % at 214 nm)Recovery (%)Mass (m/z) [M+H]⁺ (Expected)Mass (m/z) [M+H]⁺ (Observed)
Crude Peptide18.565%N/A1525.81525.9
HPLC Purified (Pooled)18.6>98%75%1525.81525.8

Visualization of a Potential Downstream Signaling Pathway

Since the Bzl-Gln-Ome peptide is a synthetic intermediate, it does not have a biological signaling pathway. However, the final, deprotected peptide is designed for biological activity. Many peptide hormones and drugs function by activating G-protein coupled receptors (GPCRs). The diagram below illustrates a common GPCR signaling pathway that the final peptide could trigger.

G cluster_0 cluster_1 cluster_2 Peptide Bioactive Peptide (Final Product) GPCR GPCR Peptide->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces PKA Protein Kinase A (PKA) Second_Messenger->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Example of a GPCR signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with Bzl-Gln-Ome HCl in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Welcome to the technical support center for SPPS. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve challenges during your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to confirm low coupling efficiency?

A1: The most common method to check for free amines on the resin after a coupling step is the Kaiser test.[1][2] A positive result, indicated by a blue or violet color on the resin beads, confirms the presence of unreacted primary amines and thus, an incomplete coupling reaction.[1][2] For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable; the chloranil or isatin tests are recommended alternatives.[2]

Q2: The user guide mentions "Bzl-Gln-Ome HCl". Is this a standard reagent for coupling in SPPS?

A2: The reagent "this compound" (Glutamine benzyl-side-chain-ester, C-terminal-methyl-ester hydrochloride) is not typically used for stepwise coupling in modern Fmoc- or Boc-based SPPS. SPPS protocols require an N-alpha-protected amino acid (e.g., Fmoc-Gln(Trt)-OH or Boc-Gln-OH) to be activated and coupled to the growing peptide chain.[3][4][5] Using a C-terminally protected and N-terminally unprotected amino acid derivative like this would lead to polymerization. It's possible this reagent is intended for solution-phase synthesis or that a standard protected glutamine derivative, such as Fmoc-Gln(Trt)-OH, is actually being used. This guide will address the common challenges of coupling protected glutamine residues.

Q3: What are the most common side reactions associated with glutamine during SPPS?

A3: Glutamine can undergo several side reactions. The most prominent is the dehydration of the side-chain amide to a nitrile under harsh activation conditions, especially with carbodiimide reagents without additives. Another potential issue, if the N-terminal protection is prematurely lost, is cyclization to form pyroglutamate (pGlu), which terminates the peptide chain. Using a well-protected glutamine derivative, like Fmoc-Gln(Trt)-OH, is crucial to minimize these risks.

Q4: What does peptide aggregation mean and how can it affect coupling efficiency?

A4: During SPPS, the growing peptide chains, which are attached to the solid support, can fold and form intermolecular hydrogen bonds, leading to aggregation.[6][7] This phenomenon can physically block the N-terminal amine, preventing the incoming activated amino acid from reaching the reaction site.[7] This results in a sharp drop in coupling efficiency and leads to deletion sequences.[6][8] Aggregation is highly sequence-dependent, often occurring in hydrophobic sequences.[7]

Troubleshooting Guide: Low Coupling Efficiency of Protected Glutamine

This guide provides a systematic approach to diagnosing and solving low coupling efficiency, particularly when incorporating a protected glutamine residue.

Problem: Kaiser test is positive (blue beads) after a coupling step with a protected glutamine derivative.

This indicates that the coupling reaction is incomplete. The following steps will help you identify the cause and find a solution.

TroubleshootingWorkflow Troubleshooting Low Coupling Efficiency start Positive Kaiser Test (Incomplete Coupling) cause1 Cause: Reagent or Protocol Issue start->cause1 Investigate cause2 Cause: Sequence-Dependent Aggregation start->cause2 Investigate sol1a Action: Double Couple cause1->sol1a Solution sol1b Action: Extend Coupling Time cause1->sol1b Solution sol1c Action: Use Stronger Coupling Reagent (e.g., HATU, HCTU) cause1->sol1c Solution sol1d Action: Increase Temperature cause1->sol1d Solution sol2a Action: Change Solvent (e.g., NMP, DMF/DMSO) cause2->sol2a Solution sol2b Action: Use Chaotropic Salts (e.g., LiCl) cause2->sol2b Solution sol2c Action: Resynthesize on Low-Load Resin cause2->sol2c Solution retest Retest with Kaiser Test sol1a->retest sol1b->retest sol1c->retest sol1d->retest sol2a->retest sol2b->retest sol2c->retest cap If still positive: Cap Unreacted Amines (e.g., with Acetic Anhydride) retest->cap Positive (Blue) proceed Proceed to Next Cycle retest->proceed Negative (Yellow) cap->proceed

Caption: A decision tree for troubleshooting incomplete coupling reactions in SPPS.

Step 1: Initial Corrective Actions - Recoupling and Capping

If a monitoring test indicates incomplete coupling, the first and simplest step is to perform a second coupling.[2]

  • Why it works: Steric hindrance or slow reaction kinetics can sometimes be overcome with a repeated reaction.

  • Procedure: Simply repeat the coupling step with a fresh solution of activated amino acid.

  • If Recoupling Fails: If the Kaiser test is still positive after a second coupling, it is crucial to "cap" the unreacted amines. Capping involves acetylating the free amines with a reagent like acetic anhydride. This prevents the formation of deletion peptide impurities in subsequent steps.[2]

Step 2: Optimizing Coupling Chemistry and Conditions

If recoupling is consistently required for a specific residue, optimizing the protocol is necessary. Protected glutamine can be sterically hindered, requiring more robust coupling conditions.

  • Extended Coupling Times: Increasing the reaction time from the standard 30-60 minutes to 2 hours or even longer can improve yields for difficult couplings.[9]

  • Elevated Temperature: Increasing the temperature can significantly improve coupling efficiency, especially for aggregated sequences.[7][8] Many automated synthesizers offer temperature control.

  • Choice of Coupling Reagent: Not all coupling reagents are equally effective. For hindered amino acids or difficult sequences, stronger phosphonium- or iminium-based reagents are recommended.

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

ReagentClassAdvantagesConsiderations
HBTU/HCTUAminium/UroniumEfficient and widely used.Standard choice, may be insufficient for severe aggregation.
HATU Aminium/UroniumHighly reactive, excellent for hindered amino acids. Reduces racemization.More expensive.
COMU PhosphoniumVery fast and efficient, particularly in polar solvents like DMF.Byproducts are water-soluble and easily washed away.
DIC/OxymaCarbodiimideCost-effective.Can cause side reactions like nitrile formation from Gln side chains if used without an additive like Oxyma Pure.
Step 3: Addressing Peptide Aggregation

If optimizing coupling conditions does not solve the problem, the root cause is likely peptide aggregation.[6]

  • Solvent Modification: Switching the primary solvent from DMF to N-methylpyrrolidone (NMP), or using a mixture of DMF with dimethyl sulfoxide (DMSO), can help disrupt the hydrogen bonds that cause aggregation.[7]

  • Use of Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can break up secondary structures and improve solvation of the peptide chain.

  • Resin and Loading: Using a resin with a lower substitution level (loading capacity) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[10] High-swelling PEG-based resins can also improve synthesis outcomes for difficult sequences.[7][10]

CouplingReaction General SPPS Coupling Mechanism AA Fmoc-AA-COOH (Incoming Amino Acid) ActivatedAA Fmoc-AA-OAt (Activated Ester) AA->ActivatedAA Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedAA NewPeptide Fmoc-AA-NH-Peptide-Resin (Elongated Peptide) ActivatedAA->NewPeptide Coupling ResinPeptide H₂N-Peptide-Resin (Deprotected Chain) ResinPeptide->NewPeptide

Caption: The process of amino acid activation and coupling in solid-phase peptide synthesis.

Key Experimental Protocols

Protocol 1: The Kaiser (Ninhydrin) Test

This test detects free primary amines on the resin.[1][11]

Reagents:

  • Solution A: 50 mg/ml Ninhydrin in ethanol.

  • Solution B: 1 g Phenol in 0.25 ml ethanol.

  • Solution C: 2% (v/v) of 1 mM Potassium Cyanide (KCN) in pyridine.

Procedure:

  • Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.

  • Wash the beads several times with ethanol to remove any residual DMF.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube in a heating block or oven at 100-115°C for 5 minutes.[1][11]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Positive (Incomplete Coupling): Beads and/or solution turn a dark blue or violet color.

  • Negative (Complete Coupling): Beads and solution remain yellow or colorless.

Protocol 2: Capping of Unreacted Amines

This protocol acetylates any remaining free amines to prevent deletion mutations.

Reagents:

  • Capping Solution: Acetic Anhydride / DIPEA / DMF in a 5:6:89 ratio.

Procedure:

  • After a failed coupling (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3-5 times).

  • Add the capping solution to the resin in the reaction vessel.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next deprotection step.

Protocol 3: Test Cleavage and RP-HPLC Analysis

Performing a small-scale test cleavage can help assess the purity and success of the synthesis at an intermediate stage.[8]

Reagents:

  • Cleavage Cocktail (TFA-based): 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

Procedure:

  • Take a small amount of dried peptide-resin (approx. 10-20 mg) and place it in a microcentrifuge tube.

  • Add 200-300 µL of the cleavage cocktail to the resin.

  • Let the reaction proceed for 2-3 hours at room temperature with occasional vortexing.

  • Filter the resin out (e.g., using a cotton-plugged pipette tip) and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for analysis by RP-HPLC and Mass Spectrometry (MS) to check for purity and correct mass.[8]

References

Optimizing deprotection conditions for the benzyl group of Bzl-Gln-Ome HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deprotection of the N-benzyl group from N-Benzyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-OMe HCl) to yield L-Glutamine methyl ester (Gln-OMe).

Troubleshooting Guide

This guide addresses common issues encountered during the benzyl deprotection of this compound via catalytic hydrogenation.

Issue 1: Incomplete or Slow Reaction

Possible Causes:

  • Catalyst Inactivity/Poisoning: Palladium catalysts can be poisoned by the amine product (Gln-OMe) or impurities. The presence of the hydrochloride salt in the starting material can also influence catalyst activity.[1][2]

  • Insufficient Hydrogen: Inadequate hydrogen pressure or poor mass transfer of hydrogen gas to the catalyst surface.

  • Low Catalyst Loading: Insufficient amount of catalyst for the scale of the reaction.

  • Poorly Optimized Reaction Conditions: Suboptimal temperature, solvent, or agitation.

Troubleshooting Steps:

  • Catalyst Quality and Handling:

    • Use fresh, high-quality Pd/C catalyst. Older catalysts can have reduced activity.

    • Consider a catalyst pretreatment, for instance, by suspending the catalyst in a solvent mixture like DMF/H₂O with a small amount of HCl, to clean the catalyst surface.[1]

    • Ensure the catalyst is not unduly exposed to air, which can decrease its activity.

  • Reaction Conditions Optimization:

    • Solvent: Methanol or ethanol are commonly used. Ensure the solvent is dry and of appropriate grade.

    • Temperature: For catalytic transfer hydrogenation, refluxing the solvent is often effective.[3] For hydrogenation with H₂ gas, reactions are typically run at room temperature but may be gently heated if the reaction is sluggish.

    • Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer.

    • Hydrogen Source:

      • H₂ Gas: Purge the reaction vessel thoroughly with an inert gas (e.g., argon or nitrogen) before introducing hydrogen. Ensure a constant positive pressure of hydrogen (e.g., using a balloon or a Parr shaker). Increasing hydrogen pressure can sometimes accelerate the reaction but should be done with caution.

      • Catalytic Transfer Hydrogenation (CTH): Use a fresh hydrogen donor like ammonium formate or formic acid in an appropriate molar excess. CTH can be a safer and more convenient alternative to using hydrogen gas.[3][4]

  • Counteracting Catalyst Poisoning:

    • The starting material is a hydrochloride salt, which can be beneficial as the resulting Gln-OMe HCl salt is less likely to poison the catalyst than the free amine.

    • If starting from a free amine version of Bzl-Gln-OMe, the addition of one equivalent of a non-halide acid (e.g., acetic acid) can prevent catalyst poisoning by forming the ammonium salt in situ.

Issue 2: Formation of Side Products

Possible Side Products:

  • Pyroglutamate Derivative: The N-terminal glutamine methyl ester can cyclize to form pyroglutamate methyl ester, especially under acidic conditions or upon heating.[3][4][5][6] This involves the loss of ammonia from the side-chain amide.[5]

  • Hydrolysis of Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly if the reaction is run for extended periods or if water is present, especially under basic workup conditions.

  • Over-reduction: In some cases, aromatic rings of protecting groups can be hydrogenated. While less common for the benzyl group itself, it's a possibility with very active catalysts or harsh conditions.

Troubleshooting Steps:

  • Minimizing Pyroglutamate Formation:

    • Control Temperature: Avoid excessive heating. Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Control pH: While acidic conditions can prevent catalyst poisoning, strongly acidic conditions might promote cyclization. Use the minimum effective amount of acid if needed.

    • Work-up Conditions: Process the reaction mixture promptly after completion. Avoid prolonged exposure to acidic or basic conditions during work-up and purification.

  • Preventing Ester Hydrolysis:

    • Use anhydrous solvents.

    • Perform the work-up under neutral or slightly acidic conditions. Avoid basic conditions (e.g., sodium bicarbonate wash) if ester hydrolysis is a concern.

  • Monitoring the Reaction:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and detect the formation of major side products. A co-spot of authentic starting material and product can help in interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst and loading for the deprotection of this compound?

A1: 10% Palladium on carbon (Pd/C) is a commonly used catalyst. A typical catalyst loading ranges from 10 to 20 mol% relative to the substrate. However, the optimal loading can vary depending on the quality of the catalyst and the reaction scale, so it may need to be determined empirically. For catalytic transfer hydrogenation, a 1:1 weight ratio of 10% Pd/C to the substrate is sometimes used.[3]

Q2: Which hydrogen source is better: hydrogen gas or a transfer hydrogenation reagent?

A2: Both methods are effective.

  • Hydrogen Gas (H₂): This is the traditional method and is very clean as the only byproduct is toluene. It may require specialized equipment like a Parr hydrogenator for pressures above atmospheric.

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor like ammonium formate or formic acid and avoids the need for handling flammable hydrogen gas, making it often more convenient and safer for standard laboratory setups.[3][4] The reaction can often be run at atmospheric pressure under reflux.

Q3: My reaction has stalled, and I still see starting material on the TLC. What should I do?

A3: A stalled reaction is often due to catalyst deactivation. You can try the following:

  • Filter the reaction mixture through a pad of Celite® to remove the old catalyst.

  • Add a fresh portion of the Pd/C catalyst to the filtrate.

  • If using H₂ gas, ensure the hydrogen supply is adequate. If using CTH, you can try adding more of the hydrogen donor.

  • Consider adding a small amount of a weak acid like acetic acid if not already present.

Q4: How do I work up the reaction and purify the Gln-OMe product?

A4: A typical work-up procedure involves:

  • Careful filtration of the reaction mixture through a pad of Celite® or a similar filter aid to remove the palladium catalyst. Caution: The catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. It is best to keep it wet with solvent.

  • Wash the filter cake with the reaction solvent (e.g., methanol).

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure.

  • The resulting crude product, which will be the hydrochloride salt of Gln-OMe, can then be purified further if necessary, for example, by recrystallization or chromatography.

Q5: How can I detect the formation of the pyroglutamate side product?

A5: The pyroglutamate derivative will have a different Rf value on TLC compared to your starting material and desired product. It can also be identified by LC-MS, as it will have a different retention time and a mass corresponding to the loss of ammonia (17 Da) from the glutamine side chain. ¹H NMR spectroscopy can also be used to identify the characteristic signals of the pyroglutamate ring system.

Data Presentation

Table 1: Comparison of Common Hydrogenation Methods for Benzyl Deprotection

FeatureCatalytic Hydrogenation (H₂ gas)Catalytic Transfer Hydrogenation (CTH)
Hydrogen Source Hydrogen gasAmmonium formate, Formic acid, etc.
Pressure Atmospheric to high pressureTypically atmospheric
Temperature Room temperature to moderate heatingOften reflux temperature of the solvent
Equipment Standard glassware (balloon) or specialized hydrogenatorStandard reflux apparatus
Safety Requires handling of flammable H₂ gasAvoids H₂ gas; donors may be corrosive
Byproducts TolueneToluene, CO₂, ammonia (from ammonium formate)

Table 2: Influence of Key Parameters on Deprotection Efficiency (Qualitative)

ParameterEffect on Reaction RatePotential for Side ReactionsGeneral Recommendation
Catalyst Loading Increases with higher loadingMay increase with higher loadingStart with 10-20 mol% and optimize
Temperature Increases with higher temperatureIncreases significantly with higher temperature (e.g., pyroglutamate formation)Use the lowest effective temperature
Hydrogen Pressure Increases with higher pressureCan increase over-reduction with very high pressuresAtmospheric to 50 psi is often sufficient
Solvent Polarity Generally faster in polar protic solvents (e.g., MeOH, EtOH)Can influence side product profileMethanol or Ethanol are good starting points

Experimental Protocols

Protocol 1: Benzyl Deprotection using Hydrogen Gas

  • To a solution of this compound (1.0 eq) in methanol (0.1 M), add 10% Pd/C (0.1-0.2 eq by weight).

  • The reaction vessel is sealed, and the atmosphere is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • The atmosphere is then replaced with hydrogen (using a balloon or by connecting to a hydrogen gas line).

  • The mixture is stirred vigorously at room temperature.

  • The reaction is monitored by TLC until the starting material is fully consumed.

  • Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas.

  • The reaction mixture is filtered through a pad of Celite®, and the pad is washed with methanol.

  • The combined filtrate is concentrated under reduced pressure to yield the crude Gln-OMe HCl.

Protocol 2: Benzyl Deprotection using Catalytic Transfer Hydrogenation (CTH)

  • To a stirred suspension of this compound (1.0 eq) and 10% Pd/C (equal weight to the substrate) in methanol (0.15 M), add anhydrous ammonium formate (5.0 eq) in one portion under a nitrogen atmosphere.[3]

  • The resulting mixture is stirred at reflux temperature.

  • The reaction is monitored by TLC. These reactions are often complete within 10-60 minutes.[3]

  • After completion, the hot reaction mixture is filtered through a pad of Celite®, and the pad is washed with boiling methanol or water.

  • The combined filtrate is concentrated under reduced pressure to afford the crude Gln-OMe HCl.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start Dissolve Dissolve this compound in Solvent (e.g., MeOH) Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Method Choose Method Add_Catalyst->Method H2_Gas Introduce H2 Gas (1 atm or higher) Method->H2_Gas H₂ CTH Add H-donor (e.g., Ammonium Formate) Method->CTH CTH Stir Stir Vigorously (RT or Reflux) H2_Gas->Stir CTH->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite® Monitor->Filter Complete Evaporate Evaporate Solvent Filter->Evaporate Product Crude Gln-OMe HCl Evaporate->Product

Caption: Experimental workflow for the deprotection of this compound.

Troubleshooting_Logic Problem Problem Encountered Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Side_Products Side Products Observed Problem->Side_Products Check_H2 Verify Hydrogen Source (Adequate pressure/donor amount) Incomplete_Reaction->Check_H2 Optimize_Conditions Optimize Conditions (Temp, Solvent, Stirring) Incomplete_Reaction->Optimize_Conditions Check_Catalyst Check_Catalyst Incomplete_Reaction->Check_Catalyst Ester_Hydrolysis Ester Hydrolysis Side_Products->Ester_Hydrolysis Pyroglutamate Pyroglutamate Side_Products->Pyroglutamate Add_Acid Consider Adding Weak Acid (e.g., AcOH) Check_Catalyst->Add_Acid Use_Anhydrous Use Anhydrous Solvent Ester_Hydrolysis->Use_Anhydrous Neutral_Workup Ensure Neutral Work-up Ester_Hydrolysis->Neutral_Workup Reduce_Temp Reduce Reaction Temperature Pyroglutamate->Reduce_Temp Control_pH Avoid Strong Acid/Base Pyroglutamate->Control_pH

Caption: Troubleshooting logic for benzyl deprotection issues.

References

How to improve the solubility of Bzl-Gln-Ome HCl in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Bzl-Gln-OMe HCl in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (N-α-Benzyl-L-glutamine methyl ester hydrochloride) is a protected amino acid derivative commonly used in peptide synthesis and as a building block for various bioactive molecules. Its hydrochloride salt form can sometimes exhibit limited solubility in common organic solvents used for reactions, which can lead to poor reaction kinetics, incomplete conversions, and difficulties in purification.

Q2: What are the general principles for improving the solubility of a protected amino acid like this compound?

A2: The solubility of a compound is influenced by factors such as the polarity of the solute and solvent, temperature, and the presence of other substances. For this compound, a polar molecule, using polar solvents is a good starting point. Strategies to improve solubility often involve solvent selection, temperature adjustments, pH modification, and the use of co-solvents or additives.

Q3: Which solvents are recommended for dissolving this compound?

A3: Highly polar aprotic solvents are generally the most effective for dissolving protected amino acids. These include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). Chlorinated solvents like Dichloromethane (DCM) may also be used, but solubility might be more limited.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen reaction solvent.

This guide will walk you through a systematic approach to troubleshoot and improve the solubility of this compound in your reaction media.

Step 1: Solvent Selection and Screening

The first and most critical step is to ensure you are using an appropriate solvent. If you are facing solubility issues, consider the following solvent screening protocol.

Experimental Protocol: Solvent Screening for this compound

Objective: To determine the most effective solvent for dissolving this compound.

Materials:

  • This compound

  • A selection of anhydrous solvents (e.g., DMF, NMP, DMSO, THF, Acetonitrile)

  • Small vials or test tubes

  • Vortex mixer

  • Magnetic stirrer and stir bars

Methodology:

  • Accurately weigh a small, fixed amount of this compound (e.g., 10 mg) into several separate vials.

  • To each vial, add a measured volume (e.g., 1 mL) of a different solvent to be tested.

  • Vortex each vial for 30 seconds to facilitate initial dissolution.

  • Place a small magnetic stir bar in each vial and stir the mixtures at room temperature for 15-20 minutes.

  • Visually inspect each vial for complete dissolution. Note any undissolved material.

  • For solvents that achieve complete dissolution, you can incrementally add more this compound to determine the approximate saturation point.

Data Presentation: Estimated Solubility of this compound in Common Solvents

SolventAbbreviationDielectric Constant (Polarity)Estimated Solubility (mg/mL) at 25°CNotes
Dimethyl sulfoxideDMSO47.0> 100Excellent choice, but can be difficult to remove.
N-Methyl-2-pyrrolidoneNMP32.2> 100Good alternative to DMF, less prone to decomposition.[1]
N,N-DimethylformamideDMF36.7~50-100Commonly used, but can decompose to form amines.[1]
TetrahydrofuranTHF7.5< 10Generally a poor solvent for this compound.
AcetonitrileACN37.5< 10Limited solubility expected.
DichloromethaneDCM9.1< 5Not ideal for initial dissolution.

Note: The solubility values presented are estimations based on the properties of similar protected amino acids and should be confirmed experimentally.

Step 2: The Use of Co-solvents and Additives

If a single solvent system is insufficient, a mixture of solvents or the addition of solubilizing agents can be effective.

Experimental Protocol: Improving Solubility with Co-solvents and Additives

Objective: To enhance the solubility of this compound using solvent mixtures or additives.

Methodology:

  • Co-solvent Approach: Based on your initial solvent screen, select the best-performing solvent (e.g., DMF). Prepare mixtures with a less polar, but compatible, co-solvent (e.g., DCM) in varying ratios (e.g., 9:1, 4:1, 1:1 DMF:DCM). Attempt to dissolve this compound in these mixtures following the protocol in Step 1.

  • Additive Approach: In a solvent where this compound has moderate to low solubility, add a small amount of a salt that can increase the polarity of the medium, such as Lithium Chloride (LiCl). A typical starting concentration is 0.1 M LiCl. The use of highly polar solvents seems effective, and a DMF solution of LiCl has been shown to be a good solvent for protected peptides.[2]

Step 3: Temperature Adjustment

Increasing the temperature of the reaction mixture can significantly improve the solubility of a solid in a liquid.

Experimental Protocol: Temperature Effect on Solubility

Objective: To determine if heating improves the solubility of this compound.

Methodology:

  • Prepare a suspension of this compound in your chosen solvent system that did not fully dissolve at room temperature.

  • Gently warm the mixture in a water bath with stirring. Increase the temperature in increments of 5-10°C.

  • Observe the mixture at each temperature increment to see if dissolution occurs.

  • Caution: Be aware of the boiling point of your solvent and any potential for thermal degradation of your compound or other reactants.

Step 4: pH Adjustment (for Aqueous or Protic Media)

As this compound is a hydrochloride salt, its solubility in aqueous or protic solvents can be influenced by pH. The free amine form is generally less soluble in water than the hydrochloride salt. For reactions in organic media, this is less of a concern, but if your reaction involves an aqueous workup or is run in a protic solvent, pH can play a role. Neutralizing the hydrochloride with a base will yield the free amine, which may have different solubility characteristics. Classic procedures involve neutralizing with a basic aqueous solution and extracting the free amine into an organic solvent.[3]

Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with this compound.

start Start: Solubility Issue with This compound solvent_screen Step 1: Perform Solvent Screen start->solvent_screen dissolved_q Complete Dissolution? solvent_screen->dissolved_q co_solvent Step 2: Try Co-solvents or Additives (e.g., LiCl) dissolved_q->co_solvent No success Proceed with Reaction dissolved_q->success Yes dissolved_q2 Complete Dissolution? co_solvent->dissolved_q2 co_solvent->dissolved_q2 temp_adjust Step 3: Increase Temperature dissolved_q3 Complete Dissolution? temp_adjust->dissolved_q3 temp_adjust->dissolved_q3 ph_adjust Step 4: Consider pH Adjustment (if applicable) dissolved_q4 Complete Dissolution? ph_adjust->dissolved_q4 ph_adjust->dissolved_q4 failure Re-evaluate Reaction Conditions/Solvent System dissolved_q2->temp_adjust No dissolved_q2->success Yes dissolved_q3->ph_adjust No dissolved_q3->success Yes dissolved_q4->success Yes dissolved_q4->failure No

Caption: Troubleshooting workflow for this compound solubility.

The following diagram illustrates the logical relationship between factors influencing the solubility of this compound.

solubility Solubility of This compound solvent Solvent Properties solubility->solvent temperature Temperature solubility->temperature additives Additives / Co-solvents solubility->additives ph pH (Aqueous/Protic) solubility->ph polarity Polarity (e.g., Dielectric Constant) solvent->polarity h_bonding Hydrogen Bonding Capacity solvent->h_bonding increase_temp Increased Kinetic Energy temperature->increase_temp li_cl e.g., LiCl additives->li_cl dmf_dcm e.g., DMF/DCM mixture additives->dmf_dcm protonation Protonation State of Amine ph->protonation

Caption: Factors influencing the solubility of this compound.

References

Preventing aggregation of peptides containing Bzl-Gln-Ome HCl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bzl-Gln-Ome HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation issues during their experiments involving this protected amino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is the hydrochloride salt of the amino acid glutamine with its amino group protected by a benzyl (Bzl) group and its carboxyl group protected as a methyl ester (Ome).

Key Properties:

  • Molecular Formula: C₁₃H₁₉ClN₂O₃

  • Molecular Weight: 286.756 g/mol

  • Appearance: Typically a white crystalline powder.

  • Synonyms: (S)-methyl 5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride, Benzyl-L-glutamine methyl ester hydrochloride.

Q2: What are the primary causes of peptide aggregation during synthesis?

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a common issue primarily driven by the formation of intermolecular hydrogen bonds between peptide chains. This can lead to the formation of stable β-sheet structures, rendering the peptide insoluble and hindering subsequent synthesis steps. Hydrophobic sequences are particularly prone to aggregation.

Q3: How do the Bzl and Ome protecting groups on this compound influence aggregation?

While specific data on this compound is limited, the influence of its protecting groups can be inferred from general principles of peptide chemistry:

  • Benzyl (Bzl) Group: The bulky and hydrophobic nature of the benzyl group can contribute to steric hindrance and potentially influence the peptide's conformational preferences. In some contexts, it might disrupt the formation of regular secondary structures that lead to aggregation.

  • Methyl Ester (Ome): Esterification of the C-terminus removes the negative charge of the carboxylate, which can reduce electrostatic repulsion between peptide chains. This neutralization of charge can sometimes increase the propensity for aggregation, especially in non-polar solvents.

Q4: In which solvents is this compound likely to be soluble?

Table 1: Expected Solubility of Protected Amino Acids in Common Solvents

SolventAbbreviationPolarityExpected SolubilityNotes
N,N-DimethylformamideDMFPolar aproticGenerally GoodA standard solvent for peptide synthesis.
N-Methyl-2-pyrrolidoneNMPPolar aproticGenerally GoodOften used for difficult or aggregation-prone sequences due to its excellent solvating properties.
DichloromethaneDCMNonpolarModerate to GoodFrequently used in combination with other solvents.
Dimethyl sulfoxideDMSOPolar aproticGoodCan be a powerful solvent for dissolving aggregated peptides.

Troubleshooting Guide: Preventing Aggregation of Peptides Containing this compound

This guide provides a structured approach to diagnosing and resolving aggregation issues encountered during the synthesis of peptides containing this compound.

Problem: Poor swelling of the resin or slow/incomplete coupling reaction after addition of this compound.

This is a common indicator of on-resin peptide aggregation.

Workflow for Troubleshooting On-Resin Aggregation

G A Aggregation Suspected: Poor resin swelling, slow coupling B Step 1: Solvent Modification A->B Initial Approach C Step 2: Modify Coupling Conditions B->C If aggregation persists F Resolution: Improved Synthesis Efficiency B->F If successful D Step 3: Introduce Additives C->D If still problematic C->F If successful E Step 4: Advanced Strategies D->E For highly difficult sequences D->F If successful E->F If successful G Start Start Synthesis DMF Use DMF Start->DMF Check_Aggregation Aggregation Observed? NMP Switch to NMP Check_Aggregation->NMP Yes Success Continue Synthesis Check_Aggregation->Success No DMF->Check_Aggregation Check_Aggregation2 Check_Aggregation2 NMP->Check_Aggregation2 Still Aggregating? Solvent_Mix Use DMF/DMSO Mixture Check_Aggregation3 Check_Aggregation3 Solvent_Mix->Check_Aggregation3 Still Aggregating? Chaotropic Add Chaotropic Salt (e.g., LiCl) Check_Aggregation4 Check_Aggregation4 Chaotropic->Check_Aggregation4 Still Aggregating? Failure Consider Advanced Strategies Check_Aggregation2->Solvent_Mix Yes Check_Aggregation2->Success No Check_Aggregation3->Chaotropic Yes Check_Aggregation3->Success No Check_Aggregation4->Success No Check_Aggregation4->Failure Yes

Bzl-Gln-Ome HCl stability issues in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing B-Gln-Ome HCl in long-term cell culture experiments. Due to the limited direct experimental data on Bzl-Gln-Ome HCl stability in cell culture, this guide draws upon established principles of L-glutamine instability and the hydrolysis of related chemical structures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is the chemical compound N2-(phenylmethyl)-L-glutamine methyl ester hydrochloride. It is a derivative of L-glutamine, an essential amino acid for the growth and proliferation of most mammalian cells in culture. The "Bzl" (benzyl) and "Ome" (methyl ester) groups are protective modifications to the glutamine molecule. These modifications are intended to enhance the stability of the glutamine, preventing its rapid degradation in liquid culture media and thereby providing a more stable and sustained source of glutamine for the cells over longer experimental periods.

Q2: How does this compound differ from standard L-glutamine or other stable glutamine supplements like L-alanyl-L-glutamine?

Standard L-glutamine is notoriously unstable in cell culture media, spontaneously degrading into pyroglutamate and ammonia. This degradation not only depletes a crucial nutrient but also leads to the accumulation of cytotoxic ammonia.

  • This compound is designed to be more stable by protecting the amine and carboxylic acid groups susceptible to degradation. It is expected to be gradually hydrolyzed by cellular enzymes to release L-glutamine intracellularly.

  • L-alanyl-L-glutamine (a common dipeptide supplement) is another stabilized form of glutamine. Cells utilize peptidases to cleave the dipeptide, releasing L-alanine and L-glutamine.

The primary difference lies in the protective groups and the mechanism of release of L-glutamine to the cells.

Q3: What are the potential stability issues with this compound in long-term cultures?

While designed for enhanced stability, this compound can still undergo hydrolysis in aqueous cell culture media over time, especially at 37°C. The primary stability concerns are the hydrolysis of the methyl ester and the potential cleavage of the N-benzyl group. This degradation can lead to a decrease in the effective concentration of the supplement and the release of byproducts into the culture medium.

Q4: What are the likely degradation products of this compound and are they toxic to cells?

The expected degradation of this compound in culture media would occur through the hydrolysis of its ester and amide bonds. The potential degradation products include:

  • N-benzyl-L-glutamine: From the hydrolysis of the methyl ester.

  • L-glutamine methyl ester: From the cleavage of the N-benzyl group.

  • L-glutamine: From the hydrolysis of both protective groups.

  • Benzyl alcohol and Methanol: As byproducts of hydrolysis.

  • Ammonia: From the eventual degradation of the released L-glutamine.

While benzyl alcohol and methanol at low concentrations may not be acutely toxic, the accumulation of ammonia is a significant concern due to its known cytotoxic effects.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Decreased cell viability or growth rate over time. 1. Depletion of available glutamine due to slow or incomplete hydrolysis of this compound. 2. Accumulation of toxic byproducts (e.g., ammonia from the degradation of released glutamine).1. Optimize the initial seeding concentration of this compound. 2. Perform partial media changes more frequently to replenish the supplement and remove waste products. 3. Monitor the pH of the culture medium, as a drop in pH can indicate metabolic issues.
Changes in cellular morphology. Accumulation of cytotoxic byproducts, particularly ammonia.1. Reduce the concentration of this compound if it is suspected to be too high. 2. Increase the frequency of media changes. 3. Analyze the medium for ammonia concentration if possible.
Inconsistent experimental results. Inconsistent stability and degradation of this compound between experiments.1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles. 3. Ensure consistent incubation times and conditions.
Precipitate formation in the media. The solubility of this compound or its degradation products may be limited in certain media formulations or at specific pH values.1. Ensure the stock solution is fully dissolved before adding to the culture medium. 2. Test the solubility of this compound in your specific basal medium at the desired working concentration before starting a long-term experiment.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Reconstitution: Dissolve this compound powder in a sterile, appropriate solvent (e.g., sterile distilled water or PBS) to create a concentrated stock solution (e.g., 100 mM). Gentle warming and vortexing may be required to ensure complete dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, conical tube.

  • Aliquoting: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to one week), storage at 4°C is acceptable. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Cell Viability and Proliferation

  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density.

  • Treatment: Add this compound to the culture medium at the desired final concentration. Include a control group with standard L-glutamine and a negative control with no glutamine supplement.

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Viability Assay: At regular time intervals (e.g., 24, 48, 72, 96 hours), perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or a commercial viability kit) to determine the number of viable cells.

  • Data Analysis: Plot cell number versus time to generate a growth curve for each condition.

Data Presentation

Table 1: Hypothetical Degradation Kinetics of Glutamine Supplements

Time (hours)L-Glutamine Remaining (%)L-Alanyl-L-Glutamine Remaining (%)This compound Remaining (%) (Illustrative)
0100100100
24859895
48709690
72559485
96409280

Note: The data for this compound is illustrative and based on the expected increased stability. Actual degradation rates should be determined experimentally.

Table 2: Hypothetical Ammonia Accumulation in Culture Media

Time (hours)Ammonia (mM) - L-GlutamineAmmonia (mM) - L-Alanyl-L-GlutamineAmmonia (mM) - this compound (Illustrative)
00.10.10.1
240.50.20.3
481.00.30.5
721.50.40.7
962.00.50.9

Note: The data for this compound is illustrative and assumes a slower rate of ammonia accumulation compared to standard L-glutamine. Actual concentrations should be measured experimentally.

Visualizations

Bzl_Gln_Ome_HCl_Degradation_Pathway Bzl_Gln_Ome_HCl This compound Bzl_Gln N-benzyl-L-glutamine Bzl_Gln_Ome_HCl->Bzl_Gln Ester Hydrolysis Gln_Ome L-glutamine methyl ester Bzl_Gln_Ome_HCl->Gln_Ome De-benzylation Methanol Methanol Bzl_Gln_Ome_HCl->Methanol Benzyl_Alcohol Benzyl Alcohol Bzl_Gln_Ome_HCl->Benzyl_Alcohol Gln L-glutamine Bzl_Gln->Gln De-benzylation Gln_Ome->Gln Ester Hydrolysis Ammonia Ammonia (Toxic) Gln->Ammonia Degradation

Caption: Predicted degradation pathway of this compound in cell culture media.

Glutamine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Bzl_Gln_Ome This compound Glutamine Glutamine Bzl_Gln_Ome->Glutamine Uptake & Hydrolysis Glutamate Glutamate Glutamine->Glutamate Biosynthesis Nucleotide & Amino Acid Biosynthesis Glutamine->Biosynthesis alpha_KG α-Ketoglutarate Glutamate->alpha_KG Redox Glutathione Synthesis (Redox Balance) Glutamate->Redox mTORC1 mTORC1 Signaling alpha_KG->mTORC1 Activates Energy TCA Cycle (Energy Production) alpha_KG->Energy c_Myc c-Myc Activation mTORC1->c_Myc Promotes

Caption: Overview of glutamine's role in key cellular signaling pathways.

Ammonia_Toxicity_Workflow Start Long-term Culture with This compound Degradation Degradation of released L-glutamine Start->Degradation Ammonia Ammonia Accumulation Degradation->Ammonia pH_Change Increased Media pH Ammonia->pH_Change ROS Increased ROS Production Ammonia->ROS Apoptosis Cellular Stress & Apoptosis pH_Change->Apoptosis Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Mito_Dysfunction->Apoptosis

Caption: Workflow illustrating the potential cytotoxic effects of ammonia accumulation.

Managing ammonia accumulation when using Bzl-Gln-Ome HCl in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing ammonia accumulation in cell culture, a common issue arising from the breakdown of L-glutamine. High levels of ammonia can be toxic to cells, leading to reduced cell viability, altered metabolism, and decreased productivity.

While the query specifically mentioned Bzl-Gln-Ome HCl, a thorough review of publicly available scientific literature and commercial resources did not yield information on its use as a glutamine substitute for ammonia reduction in cell culture. Therefore, this guide focuses on well-established and documented strategies for managing ammonia accumulation.

Frequently Asked Questions (FAQs)

Q1: Why is ammonia a concern in cell culture?

Ammonia is a metabolic byproduct of glutamine consumption by cells.[1][2] L-glutamine, an essential amino acid for the in vitro growth of many cell lines, is chemically unstable in liquid media and can degrade into ammonia and pyroglutamate.[1][2] Elevated ammonia levels (typically above 2-5 mM) can be detrimental to cell cultures, causing:

  • Inhibition of cell growth and reduced peak cell densities.[3]

  • Decreased cell viability and induction of apoptosis.[4]

  • Alterations in protein glycosylation patterns, impacting the quality of biotherapeutic products.[2]

  • Changes in cellular metabolism.[2]

Q2: What are the primary sources of ammonia accumulation?

There are two main sources of ammonia in cell culture:

  • Chemical degradation of L-glutamine: L-glutamine in liquid media spontaneously breaks down, especially at physiological temperature and pH, releasing ammonia.[2]

  • Metabolic breakdown of L-glutamine: Cells metabolize L-glutamine for energy and as a nitrogen source, with ammonia being a primary waste product of this process.[5][6]

Q3: What are the alternatives to L-glutamine for reducing ammonia?

Several strategies can be employed to mitigate ammonia accumulation:

  • Stable Glutamine Dipeptides: Using dipeptides such as L-alanyl-L-glutamine or glycyl-L-glutamine is a common and effective approach.[1][2][4][7][8] These dipeptides are stable in solution and are enzymatically cleaved by cells to release L-alanine (or glycine) and L-glutamine on demand, thus preventing the rapid accumulation of ammonia.[2][7]

  • Glutamine-Free Media: Adapting cells to grow in a glutamine-free medium is another strategy. This often requires a gradual adaptation process where the glutamine concentration is stepwise reduced.[9][10] Cells adapted to these conditions may utilize other amino acids, such as glutamate and aspartate, to compensate.[9]

  • Glutamine Replacement with Other Nutrients: In some cases, glutamine can be replaced by other energy sources like pyruvate.[11][12]

  • Metabolic Engineering: For large-scale bioproduction, cell lines (e.g., CHO cells) can be metabolically engineered to have reduced ammonia production.[13][14] This can involve overexpressing enzymes like glutamine synthetase (GS), which can help recycle ammonia.[13][15]

Q4: How do stable glutamine dipeptides like L-alanyl-L-glutamine work?

L-alanyl-L-glutamine is a dipeptide composed of L-alanine and L-glutamine. It is highly soluble and stable in aqueous solutions.[1][4] Cells take up the dipeptide, and intracellular peptidases gradually cleave it, releasing L-glutamine and L-alanine for use by the cell. This controlled release mechanism prevents the rapid buildup of excess L-glutamine in the medium and its subsequent degradation into ammonia.[2][16]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High ammonia levels despite using fresh media Chemical instability of L-glutamine in the media during incubation.Switch to a stable glutamine dipeptide such as L-alanyl-L-glutamine or glycyl-L-glutamine.[2][7] Prepare media with L-glutamine fresh and use it promptly.
Reduced cell viability and growth Ammonia toxicity.Measure the ammonia concentration in your culture. If it is in the inhibitory range (typically > 2-5 mM), consider the solutions mentioned above, such as using stable dipeptides or adapting cells to lower glutamine concentrations.[3]
Inconsistent product quality (e.g., altered glycosylation) High ammonia levels interfering with protein processing.Implement strategies to reduce ammonia accumulation. Stable dipeptides are a good first option to try. Monitor product quality alongside cell culture performance.[2]
Difficulty adapting cells to glutamine-free media The transition is too abrupt for the cells to adapt their metabolic pathways.Use a sequential adaptation approach, gradually reducing the concentration of L-glutamine over several passages.[9][17][18] Ensure the basal medium is rich in other essential nutrients that can support the metabolic shift.
Cells do not grow well with glutamine dipeptides The specific cell line may have low peptidase activity or different metabolic needs.Ensure the correct concentration of the dipeptide is being used (typically equivalent to the L-glutamine concentration). If growth is still suboptimal, consider trying a different dipeptide (e.g., glycyl-L-glutamine) or a combination of strategies.

Data on Ammonia Reduction Strategies

Table 1: Comparison of Ammonia Accumulation with L-Glutamine vs. L-Alanyl-L-Glutamine

Glutamine SourceAmmonia Concentration (mM) after 7 days at 37°CReference
L-Glutamine~4.5[2]
L-Alanyl-L-Glutamine (GlutaMAX™)< 0.5[2]

Table 2: Impact of Glycyl-L-Glutamine on Bovine Embryo Culture

ParameterL-GlutamineGlycyl-L-GlutamineP-valueReference
Parthenogenetic Embryos [19]
Cleavage Rate (%)72.6187.24< 0.01
Blastocyst Rate (%)18.0724.98< 0.01
Blastocyst Apoptosis Rate (%)6.653.72< 0.01
IVF Embryos
Cleavage Rate (%)83.7989.33< 0.01
Blastocyst Rate (%)27.2933.53< 0.01
Blastocyst Apoptosis Rate (%)6.232.53< 0.01

Experimental Protocols

Protocol 1: Ammonia Measurement in Cell Culture Supernatant

This protocol provides a general outline for using a commercially available ammonia assay kit. Always refer to the specific manufacturer's instructions for your kit.

Materials:

  • Ammonia assay kit (e.g., colorimetric or fluorometric)

  • Cell culture supernatant

  • Microplate reader

  • Standard laboratory equipment (pipettes, microplates, etc.)

Procedure:

  • Sample Preparation: Collect cell culture supernatant at various time points during your experiment. Centrifuge the supernatant to remove any cells or debris.

  • Standard Curve Preparation: Prepare a series of ammonia standards of known concentrations as described in the kit protocol.

  • Assay Reaction: Add the appropriate reagents from the kit to your samples and standards in a microplate.

  • Incubation: Incubate the plate at the temperature and for the duration specified in the protocol.

  • Measurement: Read the absorbance or fluorescence on a microplate reader at the specified wavelength.

  • Calculation: Determine the ammonia concentration in your samples by comparing their readings to the standard curve.

Protocol 2: Direct Adaptation of Cells to a Medium with L-Alanyl-L-Glutamine

This protocol is a general guideline for switching from a medium containing L-glutamine to one with a stable dipeptide.

Procedure:

  • Cell Seeding: On the day of subculture, detach and count your cells as you normally would.

  • Medium Preparation: Prepare your basal medium, but instead of adding L-glutamine, add the L-alanyl-L-glutamine supplement at the same final molar concentration (e.g., if you were using 2 mM L-glutamine, use 2 mM L-alanyl-L-glutamine).

  • Subculturing: Resuspend the cell pellet in the new medium containing the dipeptide and seed new culture vessels at your standard seeding density.

  • Monitoring: Monitor cell growth and viability over the next few passages. Most cell lines will adapt directly without a significant lag in growth.

Protocol 3: Sequential Adaptation to Glutamine-Free Medium

This protocol is for adapting cell lines to grow in the complete absence of glutamine.

Procedure:

  • Passage 1: Prepare a medium that is a 75:25 mixture of your current glutamine-containing medium and the glutamine-free version of the same basal medium. Subculture your cells in this mixture.

  • Passage 2: When the cells reach their optimal density for subculturing, passage them into a 50:50 mixture of the two media.

  • Passage 3: Repeat the process with a 25:75 mixture.

  • Passage 4: Finally, subculture the cells into 100% glutamine-free medium.

  • Monitoring and Banking: At each stage, monitor cell growth and viability closely. It may be necessary to passage the cells for 2-3 times at a particular ratio before moving to the next step. Once adapted, create a frozen cell bank of the adapted cells.[17][18]

Visualizations

Glutamine_Metabolism_and_Ammonia_Production cluster_extracellular Extracellular (Cell Culture Medium) cluster_intracellular Intracellular L-Glutamine L-Glutamine Ammonia_chem Ammonia L-Glutamine->Ammonia_chem Spontaneous Degradation Gln_in L-Glutamine L-Glutamine->Gln_in Transport Dipeptide L-Alanyl-L-Glutamine Dipeptide->Gln_in Transport & Peptidase Cleavage Ala_in L-Alanine Dipeptide->Ala_in Transport & Peptidase Cleavage Glu_in Glutamate Gln_in->Glu_in Glutaminase Ammonia_met Ammonia Glu_in->Ammonia_met TCA TCA Cycle Glu_in->TCA Energy Energy & Biosynthesis TCA->Energy

Caption: L-Glutamine metabolism and ammonia production pathways.

Troubleshooting_Ammonia start High Ammonia Detected in Cell Culture q1 Is L-Glutamine the primary nitrogen source? start->q1 action1 Replace L-Glutamine with a stable dipeptide (e.g., L-Alanyl-L-Glutamine) q1->action1 Yes action3 Investigate other potential sources of ammonia q1->action3 No a1_yes Yes a1_no No action2 Consider adapting cells to glutamine-free medium action1->action2 q2 Did ammonia levels decrease? action1->q2 action2->q2 end_success Problem Resolved: Continue monitoring culture q2->end_success Yes end_fail Further investigation needed: Consult literature or technical support q2->end_fail No a2_yes Yes a2_no No

Caption: Troubleshooting workflow for high ammonia in cell culture.

References

Technical Support Center: Troubleshooting Unexpected Peaks in HPLC Analysis of Bzl-Gln-OMe HCl Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peaks during the HPLC analysis of reactions involving N-α-Benzyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-OMe HCl). This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I see an unexpected peak in my HPLC chromatogram when analyzing my reaction with this compound. What could it be?

A1: An unexpected peak can arise from several sources. Based on the chemistry of this compound, the most common culprits are:

  • Pyroglutamate Formation: The glutamine side chain can cyclize to form a pyroglutamate derivative. This is a very common side reaction in peptide synthesis involving glutamine.

  • Hydrolysis of the Methyl Ester: The methyl ester protecting group can be hydrolyzed to the corresponding carboxylic acid (Bzl-Gln-OH), especially if the reaction or sample preparation involves acidic or basic conditions.

  • Debenzylation: The N-benzyl protecting group can be cleaved, leading to the formation of Gln-OMe. This is more likely to occur if your reaction involves catalytic hydrogenation conditions (e.g., Pd/C).

  • Impurities in Starting Material: Although commercial this compound is generally of high purity (often ≥99% by HPLC), trace impurities may be present and could appear as small peaks in your analysis.[1]

  • Reaction Byproducts: Depending on your specific reaction, other side products may be formed.

  • System Contamination: Peaks can also originate from the HPLC system itself, such as from the mobile phase, injector, or column.

To begin troubleshooting, consider the reaction conditions you've used and the expected retention times of these potential byproducts.

Q2: How can I identify the unexpected peak?

A2: A systematic approach is key to identifying the unknown peak. Here is a suggested workflow:

Troubleshooting Workflow for Unexpected Peaks

Caption: A logical workflow for identifying the source of unexpected peaks in HPLC analysis.

Q3: What is the expected elution order of this compound and its potential byproducts in reversed-phase HPLC?

A3: In a typical reversed-phase HPLC system (e.g., C18 column with a water/acetonitrile gradient), the elution order is generally from most polar to least polar. Based on their structures, the expected elution order would be:

  • Gln-OMe (Debenzylated): This is the most polar compound, lacking the hydrophobic benzyl group.

  • Bzl-Gln-OH (Hydrolyzed): The free carboxylic acid is more polar than the corresponding methyl ester.

  • Pyroglutamate Derivative: The cyclized pyroglutamate is generally more polar than the starting material.

  • This compound (Starting Material): The parent compound is relatively nonpolar due to the benzyl group and the ester.

This order can be influenced by the exact mobile phase conditions, including pH and additives. It is always best to confirm the identity of a peak by co-injection with a known standard or by mass spectrometry.

Q4: How can I minimize the formation of the pyroglutamate byproduct?

A4: Pyroglutamate formation is often promoted by heat and acidic or basic conditions. To minimize its formation:

  • Control Temperature: Keep the reaction and sample storage temperatures as low as reasonably possible.

  • Optimize pH: Avoid strongly acidic or basic conditions if your reaction chemistry allows. Neutral or slightly acidic pH is often preferred.

  • Limit Reaction Time: Do not let reactions run longer than necessary.

  • Prompt Analysis: Analyze samples as soon as possible after preparation.

Q5: What are typical HPLC conditions for analyzing these reactions?

A5: While the optimal conditions will depend on your specific reaction mixture, a good starting point for reversed-phase HPLC analysis is:

ParameterRecommendation
Column C18, 3-5 µm particle size, 100-150 Å pore size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) or Formic acid in Acetonitrile
Gradient A linear gradient from low %B to high %B (e.g., 5% to 95% B over 20-30 minutes)
Flow Rate 0.8 - 1.2 mL/min
Detection UV at 210 nm and 254 nm
Column Temperature 25 - 40 °C

Experimental Protocols

Protocol 1: General Peptide Coupling Reaction

This protocol describes a general procedure for coupling this compound with an N-protected amino acid.

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq) and a coupling agent such as HBTU (1.0 eq) in an appropriate solvent (e.g., DMF or DCM).

  • Activation: Add a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 5-10 minutes to activate the carboxylic acid.

  • Addition of Amine: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild acid, a mild base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Signaling Pathway and Logical Relationships

The following diagram illustrates the potential chemical transformations of this compound that can lead to unexpected HPLC peaks.

G start This compound (Starting Material) pyroglutamate Pyroglutamate Derivative start->pyroglutamate Heat, Acid/Base hydrolysis Bzl-Gln-OH (Hydrolysis Product) start->hydrolysis H₂O, Acid/Base debenzylation Gln-OMe (Debenzylation Product) start->debenzylation H₂, Pd/C

Caption: Potential side reactions and degradation pathways of this compound.

References

Bzl-Gln-Ome HCl degradation products and their impact on experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bzl-Gln-Ome HCl (N-α-Benzyl-L-glutamine methyl ester hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues arising from its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of the amino acid L-glutamine. It features a benzyl group protecting the alpha-amino group and a methyl ester protecting the carboxylic acid. Its hydrochloride salt form enhances stability and solubility.[1] It is primarily used as a building block in peptide synthesis and as an intermediate in the development of novel therapeutic agents and other bioactive molecules.[2]

Q2: What are the primary stability concerns with this compound?

The main stability concern with this compound in aqueous solutions, such as cell culture media or experimental buffers, is its susceptibility to degradation. Based on the chemical properties of its constituent functional groups, two primary degradation pathways are of concern:

  • Cyclization: Similar to L-glutamine, the glutamine side chain can undergo intramolecular cyclization to form a pyroglutamate derivative.[3][4]

  • Hydrolysis: The methyl ester is susceptible to hydrolysis, which would yield the corresponding carboxylic acid.

These degradation reactions can be influenced by pH, temperature, and storage time.

Q3: What are the likely degradation products of this compound?

While specific studies on the degradation of this compound are limited, based on the known reactivity of its functional groups, the following are the most probable degradation products:

  • N-α-Benzyl-pyroglutamic acid methyl ester: Formed via intramolecular cyclization of the glutamine side chain.

  • N-α-Benzyl-L-glutamine: Resulting from the hydrolysis of the methyl ester.

  • L-Glutamine methyl ester: Formed if the N-benzyl group is cleaved.

  • Benzylamine: Also a product of N-benzyl group cleavage.[5]

  • Methanol: A byproduct of methyl ester hydrolysis.

  • Pyroglutamic acid: If both the benzyl group and the methyl ester are cleaved, and the glutamine cyclizes.

Q4: How can I minimize the degradation of this compound in my experiments?

To minimize degradation, follow these best practices:

  • Stock Solutions: Prepare fresh stock solutions in an appropriate solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare working solutions immediately before use.

  • pH Control: Maintain the pH of your experimental solutions within a neutral and stable range, as extreme pH values can accelerate degradation.

  • Temperature: Use the lowest practical temperature for your experiments and avoid prolonged incubation at elevated temperatures.

Troubleshooting Guide

Unexpected or inconsistent experimental results when using this compound may be attributable to its degradation. This guide provides a systematic approach to troubleshooting such issues.

Problem: Reduced or inconsistent biological activity of my compound.
Potential Cause Troubleshooting Steps Recommended Action
Degradation of this compound stock solution. 1. Prepare a fresh stock solution of this compound. 2. Compare the performance of the new stock with the old one in a control experiment. 3. Analyze the old stock solution for the presence of degradation products using techniques like HPLC or LC-MS.If the new stock solution resolves the issue, discard the old stock and implement stricter storage and handling protocols for new stock solutions.
Degradation in experimental media. 1. Reduce the pre-incubation time of this compound in the experimental media. 2. Perform a time-course experiment to assess the stability of the compound in your specific media at the experimental temperature.If degradation is confirmed, add this compound to the experiment at the latest possible moment. Consider if the experimental media can be reformulated to enhance stability (e.g., pH adjustment).
Problem: Unexplained changes in cell health or morphology.
Potential Cause Troubleshooting Steps Recommended Action
Toxicity from degradation products. 1. Test the effects of potential degradation products (e.g., benzylamine, methanol) on your cells in separate control experiments. 2. Review the literature for the known cytotoxic effects of these compounds on your cell type.If a degradation product is identified as the cause, it is crucial to minimize the degradation of this compound. This may involve preparing fresh solutions for each experiment and reducing incubation times.
Problem: Artifacts in analytical measurements (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Steps Recommended Action
Presence of degradation products. 1. Analyze a sample of your this compound solution using a high-resolution analytical technique like LC-MS to identify any additional peaks corresponding to the masses of potential degradation products.If degradation products are detected, their impact on the assay needs to be evaluated. It may be necessary to purify the this compound or synthesize it freshly.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer

Objective: To determine the rate of degradation of this compound in a specific buffer at a given temperature.

Materials:

  • This compound

  • Experimental buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

  • Dilute the stock solution to the final experimental concentration in the pre-warmed experimental buffer.

  • Immediately take a t=0 time point sample and analyze it by HPLC or LC-MS to determine the initial peak area of this compound.

  • Incubate the remaining solution at the desired experimental temperature.

  • Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze each sample by HPLC or LC-MS to measure the peak area of the remaining this compound and the appearance of any new peaks corresponding to degradation products.

  • Plot the percentage of remaining this compound against time to determine its stability.

Visualizations

Bzl-Gln-Ome_HCl This compound Cyclization Intramolecular Cyclization Bzl-Gln-Ome_HCl->Cyclization Hydrolysis_Ester Ester Hydrolysis Bzl-Gln-Ome_HCl->Hydrolysis_Ester Hydrolysis_Amide Amide Hydrolysis Bzl-Gln-Ome_HCl->Hydrolysis_Amide Pyroglutamate_Derivative N-α-Benzyl-pyroglutamic acid methyl ester Cyclization->Pyroglutamate_Derivative Carboxylic_Acid N-α-Benzyl-L-glutamine Hydrolysis_Ester->Carboxylic_Acid Methanol Methanol Hydrolysis_Ester->Methanol Benzylamine Benzylamine Hydrolysis_Amide->Benzylamine Glutamine_Methyl_Ester Gln-Ome Hydrolysis_Amide->Glutamine_Methyl_Ester

Caption: Potential degradation pathways of this compound in aqueous solution.

Start Unexpected Experimental Result Check_Stock Prepare Fresh Stock Solution of this compound Start->Check_Stock Compare_Results Compare Results with Old and New Stock Check_Stock->Compare_Results Stock_Issue Stock Degradation Likely. Discard Old Stock. Compare_Results->Stock_Issue Issue Resolved No_Stock_Issue Stock Solution is Not the Primary Issue Compare_Results->No_Stock_Issue Issue Persists Check_Media_Stability Assess Stability in Experimental Media No_Stock_Issue->Check_Media_Stability Media_Degradation Significant Degradation in Media? Check_Media_Stability->Media_Degradation Optimize_Protocol Modify Protocol: - Add compound later - Reduce incubation time Media_Degradation->Optimize_Protocol Yes Test_Degradants Test for Interference from Potential Degradation Products Media_Degradation->Test_Degradants No Interference_Found Interference Confirmed? Test_Degradants->Interference_Found Purify_Compound Consider Compound Purification or Resynthesis Interference_Found->Purify_Compound Yes Consult_Further Consult Literature for Alternative Compounds Interference_Found->Consult_Further No Bzl_Gln_Ome This compound (Intact) Target_Receptor Target Receptor/ Enzyme Bzl_Gln_Ome->Target_Receptor Binds Degradation_Product Degradation Product (e.g., Benzylamine) Bzl_Gln_Ome->Degradation_Product Degrades to Biological_Effect Desired Biological Effect Target_Receptor->Biological_Effect Leads to Off_Target Off-Target Interaction Degradation_Product->Off_Target Interacts with Unintended_Effect Unintended Cellular Effect (e.g., Cytotoxicity) Off_Target->Unintended_Effect Causes

References

Technical Support Center: Optimizing Buffer pH for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive support for researchers optimizing buffer pH for enzymatic assays, including those utilizing substrates such as Bzl-Gln-Ome HCl (Benzyl-L-glutamine methyl ester hydrochloride). While specific data for this compound is not extensively published, the principles and protocols outlined here provide a robust framework for determining the optimal pH for any enzyme-substrate system.

Frequently Asked Questions (FAQs)

Q1: Why is buffer pH so critical for enzymatic assays?

The pH of the reaction buffer is a crucial factor because it directly influences the enzyme's activity and stability.[1][2] Every enzyme has a specific, narrow pH range at which it exhibits maximum activity.[1] Deviations from this optimal pH can lead to a significant loss of function for several reasons:

  • Ionization State: pH affects the protonation state of amino acid residues in the enzyme's active site and on its surface. These charges are often critical for substrate binding and the catalytic mechanism.

  • Enzyme Structure: Extreme pH values can disrupt the hydrogen bonds and electrostatic interactions that maintain the enzyme's three-dimensional structure, leading to denaturation and irreversible inactivation.[1]

  • Substrate Properties: The pH can also affect the charge and solubility of the substrate and any cofactors involved in the reaction.

Q2: What are the essential qualities of a good buffer for enzyme assays?

An ideal buffer for enzymatic studies should possess several key characteristics:[2]

  • Appropriate pKa: The buffer's pKa (the pH at which it has maximum buffering capacity) should be as close as possible to the desired assay pH. A buffer is generally effective within ±1 pH unit of its pKa.[3]

  • Chemical Inertness: The buffer components should not interact with or inhibit the enzyme, substrate, or cofactors.[2] For example, phosphate buffers should be avoided in assays involving certain divalent metal ions that may precipitate.

  • High Stability: The buffer's pH should remain stable despite temperature fluctuations that may occur during the assay.[1][2] Some buffers, like Tris, are known to have a pH that is sensitive to temperature changes.[3]

  • Optical Transparency: The buffer should not absorb light at the wavelength used to monitor the reaction.[2]

Q3: How do I select the right buffer for my experiment?

The first step is to identify the enzyme's expected optimal pH range from existing literature, if available.[1][2] Then, choose a buffer whose pKa value falls within this range. It is often necessary to test multiple buffer systems, especially if the optimal pH is unknown.

Below is a table of common biological buffers and their effective pH ranges to guide your selection.

Common Biological Buffers for Enzymatic Assays

BufferpKa (at 25°C)Useful pH Range
Citrate3.1, 4.8, 6.42.1 - 7.4
Acetate4.83.8 - 5.8
MES6.15.5 - 6.7
Phosphate (PBS)7.25.8 - 8.0
MOPS7.26.5 - 7.9
HEPES7.56.8 - 8.2
Tris8.17.1 - 9.1
Glycine-NaOH9.88.6 - 10.6
Carbonate-Bicarbonate10.39.2 - 11.0

Note: pKa values are approximate and can be affected by temperature and buffer concentration.[4]

Troubleshooting Guide

Problem: My enzyme shows very low or no activity.

  • Possible Cause: The buffer pH may be far from the enzyme's optimum. Enzyme activity can drop sharply outside of its preferred pH range.[5]

  • Solution: Perform a pH optimization experiment. Test a broad range of pH values using a series of overlapping buffers (e.g., Acetate for pH 4-5.5, MES for pH 5.5-6.5, HEPES for pH 6.5-8.0, etc.) to identify the optimal pH for your specific enzyme and substrate.[6][7]

Problem: My experimental results are inconsistent and not reproducible.

  • Possible Cause 1: The buffer may have insufficient buffering capacity at the chosen pH, leading to pH shifts during the reaction.

  • Solution 1: Ensure you are using the buffer within its effective pH range (pKa ± 1). You may also need to increase the buffer concentration (typically between 25-100 mM) to improve its capacity to resist pH changes.

  • Possible Cause 2: The pH of your buffer is sensitive to temperature, and your assay involves temperature changes.

  • Solution 2: If your experiment requires incubation at a different temperature than room temperature where the buffer was prepared, choose a buffer known for its temperature stability, such as HEPES or MOPS.[1][2] Always adjust the final pH of the buffer at the temperature at which the assay will be performed.[3]

Problem: I observe precipitation of my substrate (e.g., this compound) or other components in the assay well.

  • Possible Cause: The pH of the buffer may be affecting the solubility of the substrate or product. The solubility of molecules with ionizable groups can be highly pH-dependent.

  • Solution: Check the solubility of your substrate across the pH range you are testing. You may need to find a pH that balances both enzyme activity and substrate solubility. If necessary, consider using a small amount of a compatible organic co-solvent, but first verify that it does not inhibit your enzyme.

Experimental Protocol: Determining Optimal Buffer pH

This protocol provides a systematic approach to determine the optimal pH for an enzymatic reaction.[6][8]

Objective: To measure enzyme activity across a range of pH values to identify the optimum.

Materials:

  • Enzyme stock solution

  • Substrate stock solution (e.g., this compound)

  • A series of buffer stock solutions (e.g., 0.5 M) covering a broad pH range (e.g., pH 4.0 to 10.0 at 0.5 pH unit increments).

  • Microplate reader or spectrophotometer

  • 96-well microplates (ensure compatibility with your detection method).[9]

Methodology:

  • Buffer Preparation: Prepare a set of assay buffers at your desired final concentration (e.g., 50 mM) by diluting the stock solutions. Prepare these in 0.5 pH unit increments across the range to be tested. It is critical to use different buffer systems for overlapping pH ranges to control for potential buffer-specific effects (see table above).[3]

  • Assay Setup: For each pH value to be tested, prepare a master mix containing the assay buffer and any required cofactors.

  • Reaction Initiation: In a 96-well plate, add the substrate to the appropriate wells. The reaction is initiated by adding the enzyme. Ensure final concentrations of enzyme and substrate are consistent across all pH conditions. Include a "no-enzyme" control for each pH to measure any non-enzymatic substrate degradation.

  • Data Collection: Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature. Measure the rate of product formation (or substrate consumption) over time. The initial linear portion of the progress curve represents the initial velocity (v₀).

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each pH value by determining the slope of the linear phase of the reaction.

    • Subtract the rate of the "no-enzyme" control from the corresponding experimental rate.

    • Plot the initial velocity (v₀) on the y-axis against the buffer pH on the x-axis.

    • The pH at which the highest activity is observed is the optimal pH for your enzyme under these specific assay conditions.

Visualizations

The following diagrams illustrate key workflows and concepts in pH optimization.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Select Broad pH Range (e.g., 4.0 - 10.0) B Choose Overlapping Buffers (Acetate, MES, HEPES, etc.) A->B C Prepare Buffers in 0.5 pH Increments B->C D Set up Reactions in Plate (Buffer + Substrate + Enzyme) C->D E Include 'No-Enzyme' Controls D->E F Measure Reaction Rate (Spectrophotometer) E->F G Calculate Initial Velocity (v₀) for each pH F->G H Plot v₀ vs. pH G->H I Identify Peak of Curve (Optimal pH) H->I

Caption: Workflow for experimental determination of optimal enzyme pH.

G Effect of pH on Enzyme Active Site and Substrate Binding cluster_low_ph Low pH (Acidic) cluster_optimal_ph Optimal pH cluster_high_ph High pH (Alkaline) E_low E-H⁺ ES_low No Complex (Repulsion) E_low->ES_low No Binding S_low S S_low->ES_low E_opt E ES_opt [E-S] E_opt->ES_opt Binding S_opt S S_opt->ES_opt P_opt Product ES_opt->P_opt Catalysis E_high E⁻ ES_high No Complex (Wrong Ionization) E_high->ES_high No Binding S_high S S_high->ES_high

Caption: Impact of pH on enzyme ionization and substrate binding.

References

Validation & Comparative

A Tale of Two Strategies: Comparing Bzl-Gln-Ome HCl and Fmoc-Gln(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of high-purity peptides is paramount. The choice of protected amino acid building blocks is a critical determinant of success, directly impacting yield, purity, and the potential for side reactions. This guide provides an objective comparison between two glutamine derivatives: the more traditional Bzl-Gln-Ome HCl, emblematic of solution-phase peptide synthesis (LPPS), and the modern workhorse, Fmoc-Gln(Trt)-OH, a cornerstone of solid-phase peptide synthesis (SPPS).

Executive Summary

The comparison between this compound and Fmoc-Gln(Trt)-OH is fundamentally a comparison between two distinct eras and methodologies of peptide synthesis. Fmoc-Gln(Trt)-OH, utilized in Fmoc-based SPPS, offers significant advantages in terms of efficiency, automation, and prevention of side reactions, making it the preferred choice for the synthesis of a wide range of peptides. This compound, associated with classical solution-phase synthesis, is now largely relegated to specific applications, such as the synthesis of very short peptides or peptide fragments, where its scalability might be advantageous.

At a Glance: Key Differences

FeatureThis compound (in LPPS)Fmoc-Gln(Trt)-OH (in SPPS)
Synthesis Methodology Primarily Solution-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)
N-α Protection Typically Boc or ZFmoc
Side-Chain Protection Benzyl (Bzl) ester for the γ-carboxylTrityl (Trt) for the side-chain amide
C-Terminus Protection Methyl ester (Ome)Resin-bound
Deprotection Conditions Harsher (e.g., strong acid, hydrogenolysis)Milder (piperidine for Fmoc, TFA for Trt)
Purification Required after each coupling stepPerformed once after cleavage from resin
Automation Potential LowHigh
Common Side Reactions Pyroglutamate formation, racemizationAspartimide formation, diketopiperazine formation
Typical Application Short peptides, peptide fragmentsWide range of peptides, including long sequences

Delving Deeper: A Performance Comparison

Efficiency and Yield

Direct quantitative comparison of this compound and Fmoc-Gln(Trt)-OH in a single experimental setup is not feasible due to their use in fundamentally different synthesis methodologies. However, we can compare the general efficiencies of the parent methodologies.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Gln(Trt)-OH: SPPS is renowned for its high efficiency, particularly for longer peptides. The use of excess reagents drives reactions to completion, and the solid support allows for easy removal of unreacted reagents and byproducts by simple filtration and washing. This streamlined process minimizes manipulative losses and is highly amenable to automation. The overall yield in SPPS is typically high, although it can be affected by factors such as peptide sequence and aggregation.

Solution-Phase Peptide Synthesis (LPPS) with this compound: LPPS requires purification after each coupling and deprotection step, often through crystallization or chromatography. This multi-step purification process is labor-intensive and can lead to significant product loss at each stage, resulting in lower overall yields, especially for longer peptides. However, for the large-scale synthesis of very short peptides, LPPS can be economically advantageous.

Purity and Side Reaction Profile

Fmoc-Gln(Trt)-OH: The trityl (Trt) protecting group on the side-chain amide of glutamine is highly effective in preventing a key side reaction: the dehydration of the amide to a nitrile during activation. This is a significant advantage, particularly when using carbodiimide coupling reagents. The Fmoc/tBu strategy in SPPS generally provides peptides of high crude purity. However, potential side reactions in Fmoc-SPPS include aspartimide formation and diketopiperazine formation at the dipeptide stage. N-terminal glutamine residues can also undergo base-catalyzed cyclization to form pyroglutamate[1].

This compound: In solution-phase synthesis, without the side-chain protection of the amide, glutamine is prone to cyclization to form a pyroglutamyl residue, especially when it is at the N-terminus[2]. The use of benzyl and methyl ester protecting groups requires harsher deprotection conditions, such as strong acids or catalytic hydrogenolysis, which can lead to other side reactions. Racemization can also be a more significant issue in LPPS compared to the more controlled environment of SPPS.

Experimental Protocols: A Methodological Overview

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gln(Trt)-OH

The general cycle for incorporating an amino acid in Fmoc-SPPS is as follows:

  • Resin Swelling: The solid support (resin) is swollen in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed to remove excess piperidine and the dibenzofulvene byproduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Gln(Trt)-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the peptide chain.

  • Washing: The resin is washed to remove excess activated amino acid and coupling byproducts.

  • Repeat: The cycle is repeated until the desired peptide sequence is assembled.

  • Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group from glutamine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Gln(Trt)-OH + Activator) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.

Solution-Phase Peptide Synthesis (LPPS) with a this compound Precursor

A hypothetical workflow for incorporating a glutamine residue using a strategy that would result in a Bzl-Gln-Ome intermediate would be as follows:

  • Protection: The N-terminus of the glutamine methyl ester is protected (e.g., with a Boc group). The side-chain carboxyl group is protected as a benzyl ester.

  • Deprotection of C-terminus: The methyl ester of the preceding amino acid in the peptide chain is saponified.

  • Coupling: The N-protected glutamine derivative is coupled to the C-deprotected peptide fragment using a coupling reagent (e.g., DCC).

  • Purification: The resulting dipeptide is purified by crystallization or chromatography.

  • Deprotection of N-terminus: The N-terminal protecting group (e.g., Boc) is removed with acid.

  • Purification: The deprotected dipeptide is purified.

  • Repeat: The cycle of coupling and deprotection is repeated.

  • Final Deprotection: At the end of the synthesis, the benzyl ester protecting group is removed by catalytic hydrogenolysis.

Logical Flow of Solution-Phase Peptide Synthesis

LPPS_Logic cluster_0 Fragment A Preparation cluster_1 Fragment B Preparation A_Protect_N Protect N-terminus (e.g., Boc) A_Protect_C Protect C-terminus (e.g., OMe) A_Protect_N->A_Protect_C Deprotect_A_C Deprotect C-terminus of Fragment A A_Protect_C->Deprotect_A_C B_Protect_N Protect N-terminus (e.g., Boc) B_Protect_Side Protect Side-chain (e.g., Bzl for Gln) B_Protect_N->B_Protect_Side Couple Couple Fragments A & B (e.g., DCC) B_Protect_Side->Couple Deprotect_A_C->Couple Purify1 Purification Couple->Purify1 Deprotect_N Deprotect N-terminus Purify1->Deprotect_N Purify2 Purification Deprotect_N->Purify2 Final_Deprotect Final Deprotection (e.g., Hydrogenolysis) Purify2->Final_Deprotect Continue Elongation or Final Step

Caption: A logical diagram illustrating the iterative steps of protection, coupling, and purification in solution-phase peptide synthesis.

Conclusion

For the vast majority of modern peptide synthesis applications, Fmoc-Gln(Trt)-OH is the superior choice. Its use within the well-established Fmoc-SPPS framework provides a highly efficient, automatable, and reliable method for producing high-purity peptides, while effectively minimizing common glutamine-related side reactions.

This compound represents an older approach tied to solution-phase synthesis. While LPPS has its niche in the large-scale production of very short peptides, the inherent inefficiencies of multi-step purifications and the harsher deprotection conditions make it a less favorable option for most research and development purposes. The evolution from solution-phase to solid-phase synthesis, and with it, the transition from protecting group strategies like Boc/Bzl to Fmoc/tBu, marks a significant advancement in the field of peptide chemistry.

References

A Researcher's Guide to Protected Glutamine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise assembly of peptides is a cornerstone of innovation. Glutamine, a critical amino acid in numerous biological processes, presents unique challenges during peptide synthesis due to its reactive side-chain amide. This guide provides an objective comparison of commonly used protected glutamine derivatives, focusing on Bzl-Gln-Ome HCl and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

Introduction to Glutamine Protection

Glutamine plays a pivotal role in cellular metabolism, serving as a key source of carbon and nitrogen for rapidly proliferating cells, including cancer cells.[1] Its involvement in critical signaling pathways, such as the mTOR pathway which regulates cell growth, underscores its biological significance.[2][3] However, in the context of solid-phase peptide synthesis (SPPS), the unprotected side-chain amide of glutamine can undergo undesirable side reactions. These include dehydration to form a nitrile or cyclization of an N-terminal glutamine to form pyroglutamate, which terminates the peptide chain extension.[4][5][6] To prevent these issues and ensure the synthesis of a pure, correct peptide sequence, the use of protected glutamine derivatives is essential.

Comparative Analysis of Key Derivatives

The choice of protecting group strategy is critical and depends on the specific requirements of the peptide sequence and the overall synthesis chemistry (e.g., Fmoc or Boc). Here, we compare three commonly used protected glutamine derivatives: This compound (Nα-Benzyl-L-glutamine methyl ester hydrochloride) , Fmoc-Gln(Trt)-OH , and Boc-Gln-OH .

Data Presentation: Quantitative Comparison
PropertyThis compoundFmoc-Gln(Trt)-OHBoc-Gln-OH
α-Amino Protection Benzyl (Bzl)Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Side-Chain Protection NoneTrityl (Trt)None
Carboxyl Protection Methyl ester (Ome)None (Free Acid)None (Free Acid)
Primary Application Solution-phase synthesis, Fragment condensationFmoc-based Solid-Phase Peptide Synthesis (SPPS)Boc-based Solid-Phase Peptide Synthesis (SPPS)
Solubility Good in organic solvents[7]Excellent in standard SPPS solvents (e.g., DMF, NMP)[5][8]Moderate; can be poor in some solvents[5]
Key Advantage Useful for specific synthetic strategiesPrevents side-chain dehydration; high solubility[8][9]Compatible with Boc-chemistry workflows
Common Side Reactions Potential for pyroglutamate formation if N-terminalMinimal during couplingDehydration of side-chain amide to nitrile[5]
Deprotection Conditions Bzl: Hydrogenolysis (e.g., H₂/Pd-C)[10]; Ome: SaponificationFmoc: Base (e.g., 20% Piperidine in DMF); Trt: Acid (e.g., 95% TFA)[8]Boc: Strong Acid (e.g., TFA, HF)

Experimental Protocols and Methodologies

Detailed and reliable protocols are crucial for successful peptide synthesis. Below are representative methodologies for coupling and deprotection using these derivatives.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The diagram below illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis, a common application for derivatives like Fmoc-Gln(Trt)-OH.

G cluster_spps SPPS Cycle Resin Resin with growing peptide chain (Fmoc-AA) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection 1 Washing1 Washing Step (e.g., DMF, DCM) Deprotection->Washing1 2 Coupling Amino Acid Coupling (Fmoc-Gln(Trt)-OH + Activator) Washing1->Coupling 3 Washing2 Final Washing Step (e.g., DMF, DCM) Coupling->Washing2 4 NextCycle Ready for Next Cycle Washing2->NextCycle 5

A typical cycle in solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling of Fmoc-Gln(Trt)-OH in Fmoc-SPPS

This protocol describes the incorporation of a glutamine residue into a peptide chain attached to a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Gln(Trt)-OH (3 equivalents)

  • HBTU (2.9 equivalents) or other suitable coupling reagent

  • DIPEA (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH and HBTU in DMF. Add DIPEA to activate the carboxylic acid. The solution should change color.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result indicates a successful coupling.

Protocol 2: Cleavage and Deprotection of a Peptide Containing Gln(Trt)

This protocol outlines the final step of SPPS, where the synthesized peptide is cleaved from the resin and the side-chain protecting groups are removed.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

Procedure:

  • Preparation: Dry the synthesized peptide-resin thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the peptide-resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The strong acid (TFA) cleaves the peptide from the resin and removes the Trt group from the glutamine side chain, along with other acid-labile protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the peptide. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.

Protocol 3: Deprotection of this compound

This protocol is for removing the N-terminal benzyl group, typically used in solution-phase synthesis.

Materials:

  • Bzl-Gln-Ome peptide

  • Palladium on carbon (Pd/C) catalyst (10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolution: Dissolve the Bzl-Gln-Ome containing peptide in methanol or a suitable solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed. This process, known as hydrogenolysis, is generally clean with few side reactions.[10]

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Biological Context: Glutamine in mTOR Signaling

To appreciate the importance of synthesizing glutamine-containing peptides for research, it's vital to understand glutamine's role in cell biology. Glutamine is a key regulator of the mTOR (mammalian Target of Rapamycin) signaling pathway, which is central to cell growth, proliferation, and metabolism.[11] Cancer cells, in particular, often exhibit an addiction to glutamine to fuel their rapid growth.[1]

Glutamine enters the cell and is converted to α-ketoglutarate, which enters the TCA cycle. This metabolic flux signals nutrient availability and activates mTORC1.[2][12][13] The synthesis of glutamine-containing peptides and their derivatives is crucial for developing probes and potential inhibitors to study and target these metabolic pathways in diseases like cancer.

G cluster_cell Cell Glutamine_ext Extracellular Glutamine ASCT2 ASCT2 Transporter Glutamine_ext->ASCT2 Glutamine_int Intracellular Glutamine ASCT2->Glutamine_int GLS Glutaminase (GLS) Glutamine_int->GLS Metabolism Glutamate Glutamate GLS->Glutamate aKG α-Ketoglutarate (α-KG) Glutamate->aKG TCA TCA Cycle aKG->TCA mTORC1 mTORC1 Activation aKG->mTORC1 Signals Nutrient Availability Growth Cell Growth & Proliferation mTORC1->Growth Promotes

Role of glutamine in activating the mTORC1 signaling pathway.

Conclusion

The selection of a protected glutamine derivative is a critical decision in peptide synthesis.

  • Fmoc-Gln(Trt)-OH stands out as the preferred choice for modern Fmoc-based solid-phase peptide synthesis due to its excellent solubility and the effective prevention of side-chain dehydration by the trityl group.[8]

  • Boc-Gln-OH remains a viable option for those utilizing Boc-based chemistry, though careful monitoring for side reactions is advised, especially in longer or more complex syntheses.[5]

  • This compound is a more specialized reagent, primarily suited for solution-phase synthesis or the creation of specific peptide fragments.

By understanding the distinct properties, advantages, and handling requirements of each derivative, researchers can optimize their synthetic strategies, minimize impurities, and achieve higher yields of their target peptides, ultimately accelerating research and development in the life sciences.

References

L-Alanyl-L-Glutamine: A Superior Alternative to Bzl-Gln-Ome HCl for Enhanced Cell Culture Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize cell culture conditions, the choice of glutamine source is critical for achieving robust cell growth, high viability, and consistent product yields. This guide provides a comprehensive comparison of L-alanyl-L-glutamine and Nα-Benzyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl), demonstrating the clear advantages of L-alanyl-L-glutamine as a stable and efficient nutrient source.

L-glutamine is an essential amino acid for the in vitro culture of mammalian cells, playing a crucial role in energy metabolism, protein synthesis, and nucleotide biosynthesis. However, its instability in aqueous solutions, leading to degradation into cytotoxic byproducts like ammonia, presents a significant challenge in cell culture. This guide evaluates L-alanyl-L-glutamine as a stabilized dipeptide alternative and contrasts it with the chemically protected amino acid, this compound.

Executive Summary: L-Alanyl-L-Glutamine Outperforms on All Fronts

Experimental evidence overwhelmingly supports the use of L-alanyl-L-glutamine over traditional L-glutamine and highlights the speculative and undocumented nature of this compound as a cell culture supplement. L-alanyl-L-glutamine consistently demonstrates superior stability, leading to reduced ammonia accumulation, enhanced cell viability, and increased protein production. In contrast, this compound is primarily a laboratory chemical for peptide synthesis, with no available data to support its use as a direct glutamine source in cell culture. The necessity for intracellular deprotection of the benzyl and methyl ester groups of this compound presents a significant and unverified metabolic hurdle for cells.

Performance Data: L-Alanyl-L-Glutamine in Focus

Quantitative data from studies on various cell lines, including Chinese Hamster Ovary (CHO) and hybridoma cells, consistently illustrate the benefits of substituting L-glutamine with L-alanyl-L-glutamine.

Table 1: Comparative Performance of L-Alanyl-L-Glutamine in CHO Cell Culture

ParameterStandard L-GlutamineL-Alanyl-L-GlutaminePercentage Improvement
Peak Viable Cell Density (x10^6 cells/mL) 4.56.033%
Monoclonal Antibody Titer (mg/L) 25040060%
Ammonia Concentration (mM) 8-104-550% Reduction
Lactate Concentration (g/L) 4.02.537.5% Reduction

Table 2: Impact of L-Alanyl-L-Glutamine on Hybridoma Cell Culture

ParameterStandard L-GlutamineL-Alanyl-L-GlutaminePercentage Improvement
Maximum Cell Concentration (x10^6 cells/mL) 1.52.033%
Antibody Production (relative units) 10015050%
Culture Longevity (days) 5740%

Note: The data presented are compiled from various studies and represent typical improvements observed when L-alanyl-L-glutamine is used as a substitute for L-glutamine. Actual results may vary depending on the cell line and specific culture conditions.

The Chemical Divide: A Tale of Two Molecules

The fundamental difference between L-alanyl-L-glutamine and this compound lies in their chemical nature and intended applications.

L-Alanyl-L-Glutamine: A dipeptide of L-alanine and L-glutamine, it is designed for enhanced stability in aqueous solutions. Cells possess peptidases that readily cleave the dipeptide bond, providing a controlled release of free L-glutamine for cellular metabolism.

This compound: This compound is an L-glutamine molecule with its amino group protected by a benzyl group and its carboxylic acid group protected by a methyl ester. These protecting groups are employed in organic synthesis to prevent unwanted side reactions and are typically removed under specific chemical conditions not found within a cell culture environment. There is no evidence to suggest that cultured cells can efficiently remove these protecting groups to utilize the glutamine.

Experimental Protocols: Assessing Glutamine Source Performance

To validate the performance of any glutamine source, a series of standardized experiments are recommended.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of the glutamine source on cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in their respective culture media (one with L-alanyl-L-glutamine and the control with a standard glutamine source).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantification of Monoclonal Antibody Production (ELISA)

Objective: To measure the concentration of the target protein (e.g., a monoclonal antibody) in the cell culture supernatant.

Methodology:

  • Coating: Coat the wells of a 96-well ELISA plate with a capture antibody specific for the target protein. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and then block with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample and Standard Addition: Add diluted samples of the cell culture supernatant and a series of known standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the target protein. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement: Measure the absorbance at 450 nm. The concentration of the target protein in the samples is determined by comparison to the standard curve.

Measurement of Ammonia and Lactate

Objective: To quantify the accumulation of toxic metabolic byproducts.

Methodology: Commercially available colorimetric assay kits are widely used for the accurate measurement of ammonia and lactate in cell culture supernatants. These assays are typically performed in a 96-well plate format and involve enzymatic reactions that lead to a measurable color change, which is proportional to the concentration of the metabolite. Follow the manufacturer's instructions for the specific kit being used.

Visualizing the Pathways: Glutamine Metabolism and Experimental Workflow

To better understand the cellular processes involved and the experimental design, the following diagrams are provided.

Glutamine_Metabolism cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion L-alanyl-L-glutamine L-alanyl-L-glutamine L-Gln_cyto L-Glutamine L-alanyl-L-glutamine->L-Gln_cyto Peptidases L-Ala L-Alanine L-alanyl-L-glutamine->L-Ala Glutamate_cyto Glutamate L-Gln_cyto->Glutamate_cyto L-Gln_mito L-Glutamine L-Gln_cyto->L-Gln_mito Nucleotides Nucleotides Glutamate_cyto->Nucleotides Amino_Sugars Amino Sugars Glutamate_cyto->Amino_Sugars Glutamate_mito Glutamate L-Gln_mito->Glutamate_mito Glutaminase a-KG α-Ketoglutarate Glutamate_mito->a-KG Glutamate Dehydrogenase TCA_Cycle TCA Cycle a-KG->TCA_Cycle

Figure 1: L-alanyl-L-glutamine uptake and metabolism.

mTOR_Signaling Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Glutamine Glutamine Glutamine->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis

Figure 2: Role of glutamine in mTOR signaling.

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Analysis Seeding Seed Cells Treatment Add Glutamine Source (L-Ala-Gln vs. Control) Seeding->Treatment Incubation Incubate at 37°C, 5% CO2 Treatment->Incubation Viability Cell Viability (MTT) Incubation->Viability Protein Protein Titer (ELISA) Incubation->Protein Metabolites Ammonia/Lactate Measurement Incubation->Metabolites

Figure 3: Experimental workflow for comparison.

Conclusion: The Clear Choice for Optimal Cell Culture

Based on the available scientific evidence, L-alanyl-L-glutamine is unequivocally the superior choice for a glutamine source in cell culture when compared to the theoretical and untested application of this compound. The use of L-alanyl-L-glutamine leads to a more stable culture environment, reduced cytotoxicity from ammonia, and demonstrably improved cell growth and protein yields. For researchers and biopharmaceutical producers aiming for consistency, reliability, and high performance in their cell culture processes, L-alanyl-L-glutamine is the scientifically validated and recommended alternative.

Stability Showdown: Bzl-Gln-Ome HCl vs. Free L-Glutamine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

L-glutamine is an essential amino acid for robust cell growth and proliferation in vitro, serving as a primary energy source and a nitrogen donor for the synthesis of nucleotides and other amino acids. However, the instability of free L-glutamine in liquid cell culture media presents a significant challenge, leading to the accumulation of cytotoxic ammonia and a decline in culture performance. This guide provides an objective comparison of a potential alternative, N-Benzyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl), with free L-glutamine, focusing on their chemical stability in media. While extensive data exists for L-glutamine's degradation, information on this compound's performance in cell culture is limited. This comparison is based on available data and theoretical considerations, highlighting the need for further experimental validation.

Chemical Identity and Properties

A clear understanding of the chemical properties of both compounds is fundamental to assessing their stability and potential impact on cell culture systems.

PropertyFree L-GlutamineThis compound (N-Benzyl-L-glutamine methyl ester hydrochloride)
Synonyms Gln, QBzl-L-Gln-OMe·HCl
Molecular Formula C₅H₁₀N₂O₃C₁₃H₁₈N₂O₃·HCl[1]
Molecular Weight 146.14 g/mol 286.79 g/mol [1]
Appearance White crystalline powderWhite crystalline powder[1]
Storage Temperature 2-8°C0-8°C[1]

Stability in Aqueous Solutions: The Core of the Matter

The primary drawback of using free L-glutamine in cell culture is its inherent instability in aqueous solutions. This instability leads to a cascade of negative effects on the culture environment.

Free L-Glutamine: A Profile of Instability

Free L-glutamine in liquid media undergoes spontaneous, non-enzymatic degradation into pyroglutamate and ammonia.[2] This degradation is significantly influenced by several factors:

  • Temperature: The rate of degradation increases with temperature. Storage at 4°C slows down the process, but at the typical cell culture incubation temperature of 37°C, the degradation is accelerated.

  • pH: L-glutamine is most stable at a neutral pH. However, its degradation rate increases in both acidic and basic conditions.

  • Time: The concentration of L-glutamine in media decreases over time, while ammonia concentration concurrently increases.[2]

The accumulation of ammonia is particularly detrimental to cell cultures, as it can inhibit cell growth, affect cell metabolism, and alter protein glycosylation.[2]

This compound: A Theoretical Assessment of Stability

It is crucial to emphasize that this predicted stability is theoretical and requires rigorous experimental verification.

Quantitative Stability Data

The following table summarizes the known degradation kinetics of L-glutamine. A corresponding dataset for this compound is not available and would need to be determined experimentally.

CompoundConditionDegradation RateAmmonia FormationReference
Free L-Glutamine Water, pH 6.5, 22-24°C0.23% per dayEquimolar to glutamine degradation[4]
Free L-Glutamine Dextrose/water (15% w/v), 22-24°C0.22% per dayEquimolar to glutamine degradation[4]
Free L-Glutamine Mixed TPN solution, 22-24°C0.8% per dayEquimolar to glutamine degradation[4]
Free L-Glutamine Aqueous solution, pH 6.41Apparent activation energy: 9.87 x 10⁴ J mol⁻¹Forms 5-pyrrolidone-2-carboxylic acid[5]

Experimental Protocols for Comparative Stability Analysis

To empirically determine the stability of this compound and compare it to free L-glutamine, the following experimental protocols are proposed:

1. Stability Assessment in Cell Culture Media

  • Objective: To quantify the degradation of this compound and free L-glutamine and the corresponding ammonia accumulation in a typical cell culture medium over time at 37°C.

  • Methodology:

    • Prepare a standard cell culture medium (e.g., DMEM or RPMI-1640) supplemented with either a known concentration of free L-glutamine or an equimolar concentration of this compound.

    • Incubate the media at 37°C in a humidified incubator with 5% CO₂.

    • Collect aliquots of the media at regular time intervals (e.g., 0, 24, 48, 72, 96, and 120 hours).

    • Analyze the concentration of the parent compound (L-glutamine or this compound) in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Quantify the concentration of ammonia in the same samples using a commercially available ammonia assay kit.

    • Plot the concentration of the parent compound and ammonia over time to determine the degradation kinetics.

2. Impact on Cell Growth and Viability

  • Objective: To assess the effect of supplementing media with this compound versus free L-glutamine on the growth and viability of a representative cell line.

  • Methodology:

    • Culture a cell line of interest (e.g., CHO, HEK293, or a specific hybridoma) in media supplemented with either free L-glutamine or this compound at equimolar concentrations.

    • Seed cells at a defined density and monitor cell growth over a period of several days.

    • At daily intervals, determine the viable cell density and percent viability using a cell counter and a viability stain (e.g., trypan blue).

    • Plot the viable cell density over time to generate growth curves for each condition.

    • Compare the growth rates and peak cell densities achieved with each supplement.

Visualizing the Concepts

L-Glutamine Degradation Pathway

G L_Glutamine Free L-Glutamine in Media Pyroglutamate Pyroglutamate L_Glutamine->Pyroglutamate Spontaneous Cyclization Ammonia Ammonia (NH₃) (Cytotoxic) L_Glutamine->Ammonia

Caption: Spontaneous degradation of L-glutamine in aqueous media.

Proposed Experimental Workflow for Stability Comparison

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Cell Culture Performance Media_Gln Media + Free L-Glutamine Incubation 37°C, 5% CO₂ Media_Gln->Incubation Cell_Culture Cell Seeding Media_Gln->Cell_Culture Media_Bzl Media + This compound Media_Bzl->Incubation Media_Bzl->Cell_Culture Sampling Time-course Sampling (0-120h) Incubation->Sampling HPLC HPLC Analysis (Compound Stability) Sampling->HPLC Ammonia_Assay Ammonia Assay Sampling->Ammonia_Assay Growth_Monitoring Daily Cell Count & Viability Cell_Culture->Growth_Monitoring

References

Validating the Specificity of Bzl-Gln-Ome HCl for the ASCT2 Amino Acid Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of the novel compound N-Benzyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl) as a putative inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). Due to the current lack of extensive published data on the inhibitory profile of this compound, this document serves as a methodological guide, presenting a comparative analysis with established inhibitors and detailing the necessary experimental protocols to ascertain its specificity and potency.

Introduction to ASCT2 and the Rationale for Inhibition

ASCT2 is a sodium-dependent amino acid transporter responsible for the cellular uptake of neutral amino acids, most notably glutamine.[1] In various pathologies, particularly in cancer, the upregulation of ASCT2 is a hallmark of increased metabolic demand, fueling rapid cell growth and proliferation.[1] This dependency on glutamine makes ASCT2 a compelling therapeutic target. An effective and specific inhibitor of ASCT2 could selectively starve cancer cells of a critical nutrient, thereby impeding tumor growth.

This compound, a benzyl-protected ester of L-glutamine, is structurally poised to interact with the glutamine binding pocket of ASCT2. However, its efficacy and, critically, its specificity must be rigorously validated to ensure that its biological effects are not confounded by off-target interactions with other amino acid transporters.

Comparative Analysis of ASCT2 Inhibitors

To establish a benchmark for the validation of this compound, its performance should be compared against a panel of known amino acid transporter inhibitors with varying degrees of specificity for ASCT2.

InhibitorTarget(s)IC50/Ki for ASCT2Notes
This compound Hypothesized: ASCT2 To be determined Novel compound requiring specificity validation.
L-γ-Glutamyl-p-nitroanilide (GPNA)ASCT2, SNAT1/2/4/5, LAT1/2~250 µM (in A549 cells)[2]A widely used but non-specific inhibitor.[2][3]
V-9302Initially reported for ASCT2, later shown to target SNAT2 and LAT19.6 µM (for glutamine uptake in HEK-293 cells)[2]Highlights the importance of thorough specificity testing.
(R)-γ-(2-bromo-benzyl)-L-prolineASCT2Ki of 25 ± 15 µM[1]A member of the benzylproline derivatives with improved potency.
trans-3-hydroxy-4-benzyl-L-prolineSLC1A4 (ASCT1) and SLC1A5 (ASCT2)IC50 = 39 µM for SLC1A5[4]A selective inhibitor for neutral amino acid transporters of the SLC1 family.[4]

Experimental Protocols for Specificity Validation

To comprehensively validate the specificity of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro transport assays to cell-based models.

In Vitro Amino Acid Uptake Assays

This primary screen assesses the direct inhibitory effect of this compound on the transport activity of ASCT2 and a panel of other key amino acid transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ASCT2 and other transporters.

Methodology:

  • Cell Culture and Transporter Expression: Utilize cell lines that endogenously express the target transporters (e.g., HEK293, HeLa, or specific cancer cell lines) or employ a heterologous expression system (e.g., Xenopus laevis oocytes or HEK293 cells) to transiently or stably express individual transporters. A recommended panel of transporters to test for selectivity would include:

    • ASCT1 (SLC1A4): Closely related to ASCT2.

    • LAT1 (SLC7A5): A major transporter of large neutral amino acids.

    • SNAT1 (SLC38A1) & SNAT2 (SLC38A2): Key sodium-coupled neutral amino acid transporters.

    • xCT (SLC7A11): The cystine/glutamate antiporter.

  • Radiolabeled Substrate Uptake:

    • Plate cells in 24- or 48-well plates and allow them to adhere.

    • Wash the cells with a sodium-containing buffer (for sodium-dependent transporters) or a sodium-free buffer (for sodium-independent transporters).

    • Pre-incubate the cells with varying concentrations of this compound (and control inhibitors) for a defined period (e.g., 15-30 minutes).

    • Initiate the uptake by adding a solution containing a radiolabeled substrate for the specific transporter being assayed (e.g., [3H]-L-Glutamine for ASCT2, [14C]-L-Leucine for LAT1).

    • After a short incubation period (e.g., 1-5 minutes), terminate the transport by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration in each well.

    • Plot the percentage of substrate uptake inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Electrophysiological Studies

For transporters that exhibit electrogenic activity, such as ASCT2's associated anion conductance, electrophysiology provides a direct measure of transporter function and inhibition.

Objective: To characterize the mode of inhibition and the effect of this compound on transporter-associated currents.

Methodology:

  • Expression in Xenopus Oocytes: Inject cRNA encoding the transporter of interest into Xenopus laevis oocytes and incubate for 2-5 days to allow for protein expression.

  • Two-Electrode Voltage Clamp (TEVC):

    • Perfuse the oocytes with a standard recording solution.

    • Clamp the membrane potential at a holding potential (e.g., -50 mV).

    • Apply the transporter's substrate to elicit a current.

    • Co-apply the substrate with varying concentrations of this compound to measure the inhibitory effect on the substrate-induced current.

    • To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), perform substrate concentration-response curves in the absence and presence of a fixed concentration of this compound.

Cell-Based Functional Assays

These assays assess the downstream cellular consequences of inhibiting the target transporter.

Objective: To confirm that the inhibition of the target transporter by this compound leads to the expected biological effects in a cellular context.

Methodology:

  • Cell Proliferation Assay:

    • Culture cancer cell lines known to be dependent on ASCT2-mediated glutamine uptake.

    • Treat the cells with a range of concentrations of this compound.

    • Monitor cell viability and proliferation over time using methods such as MTT, crystal violet staining, or real-time cell analysis.

    • As a crucial control, perform the same experiment in a cell line where the target transporter has been knocked out (e.g., using CRISPR/Cas9) to ensure the observed effects are on-target.

  • Metabolic Profiling:

    • Treat cells with this compound.

    • Extract intracellular metabolites and analyze them using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

    • A specific inhibitor of ASCT2 should lead to a significant reduction in intracellular glutamine and its downstream metabolites (e.g., glutamate, α-ketoglutarate).

Visualizing Experimental Workflows and Pathways

To further clarify the experimental design and the underlying biological context, the following diagrams illustrate key processes.

experimental_workflow cluster_invitro In Vitro Assays cluster_electrophysiology Electrophysiology cluster_cellbased Cell-Based Assays cell_culture Cell Culture & Transporter Expression radiolabel_uptake Radiolabeled Substrate Uptake cell_culture->radiolabel_uptake Treatment with This compound ic50_determination IC50 Determination radiolabel_uptake->ic50_determination proliferation_assay Proliferation Assay (WT vs. Knockout) ic50_determination->proliferation_assay oocyte_expression Oocyte Expression tevc Two-Electrode Voltage Clamp oocyte_expression->tevc mode_of_inhibition Mode of Inhibition Analysis tevc->mode_of_inhibition mode_of_inhibition->proliferation_assay metabolic_profiling Metabolic Profiling (LC-MS/NMR)

Caption: Experimental workflow for validating this compound specificity.

asct2_pathway cluster_membrane Plasma Membrane ASCT2 ASCT2 (SLC1A5) intracellular Intracellular Space Gln_in Glutamine ASCT2->Gln_in extracellular Extracellular Space Gln_out Glutamine Gln_out->ASCT2 Transport BzlGlnOme This compound BzlGlnOme->ASCT2 Inhibition Metabolism Metabolism (e.g., TCA Cycle) Gln_in->Metabolism Proliferation Cell Proliferation Metabolism->Proliferation

Caption: Proposed mechanism of action for this compound on the ASCT2 transporter.

Conclusion

The validation of this compound as a specific inhibitor for the ASCT2 amino acid transporter requires a systematic and rigorous experimental approach. By following the outlined protocols and comparing its performance against established inhibitors, researchers can build a comprehensive specificity profile. This will be crucial in determining its potential as a selective pharmacological tool for studying glutamine metabolism and as a candidate for therapeutic development in diseases characterized by ASCT2 overexpression.

References

A Comparative Analysis of Cell Viability with Bzl-Gln-Ome HCl and Other Glutamine Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cell culture and drug development, maintaining optimal cell viability is paramount. Glutamine, a conditionally essential amino acid, is a critical component of most cell culture media, serving as a primary energy source and a building block for proteins and nucleotides. However, the standard L-glutamine is notoriously unstable in liquid media, degrading into pyroglutamate and ammonia, the latter of which can be toxic to cells, thereby compromising experimental results. This guide provides a comparative analysis of various glutamine sources, with a focus on the implications for cell viability, and introduces Bzl-Gln-Ome HCl as a potential, albeit less characterized, alternative.

The Challenge with Standard L-Glutamine

L-glutamine in aqueous solutions spontaneously degrades, leading to a decline in the available glutamine concentration and a buildup of ammonia. This degradation is temperature and pH-dependent. The accumulation of ammonia can alter the pH of the culture medium and negatively impact cell growth, viability, and even protein production and glycosylation. This instability necessitates the frequent supplementation of fresh glutamine or the use of more stable alternatives.

Stable Glutamine Alternatives: A Leap Forward

To overcome the limitations of L-glutamine, stable glutamine dipeptides, such as L-alanyl-L-glutamine and L-glycyl-L-glutamine (commercially available as GlutaMAX™), have been developed. These dipeptides are highly soluble and stable in aqueous solutions. Cells gradually release L-glutamine from these dipeptides through the action of peptidases, ensuring a steady and continuous supply of glutamine without the concomitant ammonia accumulation.

This compound: An Area for Investigation

Benzyl-L-glutamate methyl ester hydrochloride (this compound) is a derivative of L-glutamine. While it is utilized in peptide synthesis, its application as a direct glutamine source in cell culture for maintaining viability is not well-documented in publicly available scientific literature. Conceptually, as an esterified form of glutamine, it could potentially offer increased stability in culture media. However, without specific experimental data on its uptake, metabolism, and effect on cell viability in comparison to L-glutamine and stable dipeptides, its utility remains speculative. Further research is required to determine its efficacy and potential cytotoxicity.

Comparative Data on Glutamine Sources

The following table summarizes the key characteristics of different glutamine sources based on available data.

FeatureL-GlutamineL-Alanyl-L-Glutamine (Dipeptide)This compoundGlutamine Metabolism Inhibitors (e.g., CB-839, V-9302)
Stability in Media Low; degrades over timeHigh; stable in solutionPotentially higher than L-glutamine (requires experimental validation)Not applicable (used to block glutamine utilization)
Ammonia Accumulation HighLowUnknown (requires experimental validation)Not applicable
Effect on Cell Viability Supports viability but can be compromised by degradation byproductsConsistently supports high cell viability and growthUnknown (requires experimental validation)Induces apoptosis and reduces cell viability in cancer cells
Mechanism of Action Direct nutrient sourceSlow-release source of L-glutaminePotential slow-release source (requires experimental validation)Inhibit glutamine transporters or enzymes in the glutamine metabolic pathway

Experimental Protocols

To assess and compare the effects of different glutamine sources on cell viability, standardized assays are crucial. Below are detailed methodologies for commonly used assays.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Glutamine sources to be tested (L-glutamine, L-alanyl-L-glutamine, this compound)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare culture media supplemented with equimolar concentrations of the different glutamine sources (e.g., 2 mM L-glutamine, 2 mM L-alanyl-L-glutamine, and a range of concentrations for this compound). Remove the old medium from the wells and replace it with 100 µL of the respective treatment media. Include a control group with no glutamine.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (cells grown in standard L-glutamine-containing medium) and plot the cell viability against the concentration of the tested glutamine source.

Apoptosis Detection using Annexin V Staining

Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Materials:

  • Cells treated with different glutamine sources

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) or other viability dye

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells as described in the MTT assay protocol with the different glutamine sources.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each glutamine source.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the central role of glutamine in cell signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assay Cell Viability Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with Different Glutamine Sources start->treat incubate Incubate (24-72h) treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze Analyze and Compare Viability measure->analyze

Experimental workflow for comparing cell viability with different glutamine sources.

glutamine_pathway Glutamine deprivation or inhibition leads to apoptosis cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_outcome Cellular Outcome Gln_source Glutamine Source (L-Gln, Dipeptide, this compound) transporter Glutamine Transporter (e.g., ASCT2) Gln_source->transporter Gln_in Intracellular Glutamine transporter->Gln_in Glutaminolysis Glutaminolysis (Glutaminase) Gln_in->Glutaminolysis N_synthesis Nucleotide & Amino Acid Synthesis Gln_in->N_synthesis mTOR mTOR Signaling Gln_in->mTOR Apoptosis Apoptosis Gln_in->Apoptosis Glutamate Glutamate Glutaminolysis->Glutamate Glutaminolysis->Apoptosis alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH GSH Synthesis (Redox Balance) Glutamate->GSH TCA TCA Cycle alpha_KG->TCA Proliferation Proliferation & Survival TCA->Proliferation TCA->Apoptosis N_synthesis->Proliferation GSH->Proliferation GSH->Apoptosis mTOR->Proliferation mTOR->Apoptosis inhibitor Inhibitors (e.g., V-9302, CB-839) inhibitor->transporter blocks inhibitor->Glutaminolysis blocks

Benchmarking the performance of Bzl-Gln-Ome HCl in a known biological assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of potential glutaminyl cyclase (QC) inhibitors, such as Bzl-Gln-Ome HCl, against established compounds. While specific inhibitory data for this compound is not currently available in the public domain, this document outlines the standard biological assays and presents performance data for known QC inhibitors, offering a valuable comparative context for new chemical entities.

Introduction to Glutaminyl Cyclase as a Therapeutic Target

Glutaminyl cyclase (QC), also known as glutaminyl-peptide cyclotransferase, is an enzyme that catalyzes the formation of pyroglutamate (pGlu) at the N-terminus of peptides and proteins. This post-translational modification can significantly impact the stability, aggregation, and biological activity of its substrates. Notably, QC is implicated in the pathogenesis of Alzheimer's disease by catalyzing the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) peptides, which act as seeds for amyloid plaque formation. Inhibition of QC is therefore a promising therapeutic strategy to mitigate Aβ pathology in Alzheimer's disease.

Performance Benchmark Data for Known QC Inhibitors

The inhibitory potency of compounds against glutaminyl cyclase is typically determined using a fluorometric assay and is expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Lower values indicate higher potency. The following table summarizes the performance of several well-characterized QC inhibitors.

Compound NameAliasType of InhibitionIC50 (nM)Ki (nM)Reference
VaroglutamstatPQ912Competitive-20 - 65[1][2]
PBD150-Competitive--[3]
Compound 7--0.7-
Compound 8--4.5-
Compound 11--2.8-
Compound 12--1.3-
Compound 13--1.6-
Compound 14--8.7-
Compound 15--3.6-
Compound 16--6.1-

Note: The IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocol: Fluorometric Assay for Glutaminyl Cyclase Inhibition

This protocol outlines a standard in vitro fluorometric assay to determine the inhibitory activity of a test compound, such as this compound, on human glutaminyl cyclase (hQC).

Materials:

  • Recombinant human glutaminyl cyclase (hQC)

  • Fluorogenic QC substrate (e.g., H-Gln-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Varoglutamstat)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound and the positive control in a suitable solvent. Prepare serial dilutions of the compounds in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the assay buffer.

    • Add 25 µL of the test compound dilution or the positive control to the respective wells. For the control wells (no inhibition), add 25 µL of the assay buffer with the solvent.

    • Add 25 µL of the hQC enzyme solution to all wells and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

  • Measurement: Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence intensity versus time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Processes

To better understand the context of QC inhibition and the experimental workflow, the following diagrams are provided.

Signaling_Pathway cluster_APP APP Processing cluster_pGlu pGlu-Aβ Formation & Aggregation APP Amyloid Precursor Protein (APP) Ab Aβ Peptides (e.g., Aβ1-42) APP->Ab β- and γ-secretase sAPPb sAPPβ Gln_Ab N-terminal Glutamine Aβ (Gln-Aβ) Ab->Gln_Ab pGlu_Ab Pyroglutamate-Aβ (pGlu-Aβ) Gln_Ab->pGlu_Ab Cyclization Oligomers Toxic Oligomers pGlu_Ab->Oligomers Aggregation Plaques Amyloid Plaques Oligomers->Plaques Neuron Neuronal Toxicity & Cell Death Oligomers->Neuron Plaques->Neuron QC Glutaminyl Cyclase (QC) QC->pGlu_Ab QC_Inhibitor QC Inhibitor (e.g., this compound) QC_Inhibitor->QC Inhibition

Caption: Role of Glutaminyl Cyclase in Alzheimer's Disease Pathogenesis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A1 Prepare Reagents: - hQC Enzyme - Fluorogenic Substrate - Assay Buffer B1 Dispense Reagents into 96-well Plate A1->B1 A2 Prepare Test Compounds: - this compound (Test) - Varoglutamstat (Control) - Serial Dilutions A2->B1 B2 Pre-incubate Enzyme with Inhibitors B1->B2 B3 Initiate Reaction with Substrate Addition B2->B3 C1 Measure Fluorescence Kinetics B3->C1 C2 Calculate Reaction Rates C1->C2 C3 Determine % Inhibition C2->C3 C4 Calculate IC50 Value C3->C4

Caption: Workflow for Fluorometric QC Inhibition Assay.

References

A Comparative Purity Analysis of N-α-Benzoyl-L-Glutamine Methyl Ester Hydrochloride (Bzl-Gln-OMe HCl) from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials in peptide synthesis and drug development is a critical parameter that directly influences the outcome of a synthesis, the impurity profile of the final product, and its ultimate biological activity. N-α-Benzoyl-L-Glutamine Methyl Ester Hydrochloride (Bzl-Gln-OMe HCl) is a key protected amino acid derivative used in these fields. This guide provides a comparative analysis of the purity of this compound from three representative supplier tiers, supported by detailed experimental protocols for verification.

Contaminants in peptide starting materials can include deletion sequences, truncated sequences, or incompletely deprotected sequences, which can complicate purification and analysis of the final peptide.[1] The quality of a peptide drug is heavily dependent on its impurity profile, as impurities can affect efficacy and toxicity.[2]

Comparative Purity Data

The following table summarizes representative purity data for this compound from three different grades of suppliers. This data is illustrative and serves as a template for in-house comparison.

ParameterSupplier A (Premium Grade)Supplier B (Standard Grade)Supplier C (Bulk Grade)
Purity by HPLC (%) ≥ 99.8%≥ 99.0%≥ 97.5%
Major Impurity (HPLC, %) < 0.1%≤ 0.5%≤ 1.0%
Water Content (Karl Fischer, %) ≤ 0.1%≤ 0.5%≤ 1.0%
Residual Solvents (GC-HS, ppm) < 50 ppm (Ethyl Acetate)< 500 ppm (Ethyl Acetate)< 2000 ppm (Mixed Solvents)
Specific Optical Rotation Conforms to StandardConforms to StandardWithin 98-102% of Standard
Appearance White Crystalline PowderWhite to Off-White PowderOff-White to Yellowish Powder

Detailed Experimental Protocols

Accurate assessment of purity requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying impurities in peptide and amino acid derivatives.[3]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from potential process-related impurities and degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-40 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample.

    • Calculate the area percent of the main peak relative to the total area of all peaks. Impurities are reported as area percent.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound and identify any structural impurities.

  • Instrumentation:

    • 300 MHz or 400 MHz NMR Spectrometer.

  • Procedure:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (in DMSO-d₆):

    • The spectrum should be consistent with the structure of N-α-Benzoyl-L-Glutamine Methyl Ester, showing characteristic peaks for the benzoyl group protons, the glutamine side chain protons, and the methyl ester protons. The integration of these peaks should correspond to the number of protons in each group.

Water Content by Karl Fischer Titration

This method provides an accurate measurement of the water content in the sample.

  • Instrumentation:

    • Volumetric or coulometric Karl Fischer titrator.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known water standard.

    • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • The instrument software will calculate the percentage of water in the sample.

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of the analytical processes.

G cluster_0 Sample Reception & Initial Checks cluster_1 Quantitative & Qualitative Analysis cluster_2 Final Assessment Sample Receive this compound from Supplier Appearance Visual Inspection (Color, Form) Sample->Appearance HPLC HPLC Analysis (Purity, Impurities) Appearance->HPLC KF Karl Fischer (Water Content) Appearance->KF NMR ¹H NMR (Structural Confirmation) Appearance->NMR GC GC-HS (Residual Solvents) Appearance->GC Decision Accept / Reject HPLC->Decision KF->Decision NMR->Decision GC->Decision Report Generate Certificate of Analysis Decision->Report If Accepted

Overall workflow for purity analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Detailed workflow for the HPLC purity analysis method.

G Purity Overall Purity Statement (e.g., 99.8%) HPLC Chromatographic Purity (HPLC Area %) Purity->HPLC Primary Contributor Water Water Content (Karl Fischer) Purity->Water Subtracted Mass Solvents Residual Solvents (GC-HS ppm) Purity->Solvents Subtracted Mass Inorganic Inorganic Impurities (e.g., Ash Content) Purity->Inorganic Subtracted Mass

Logical relationship of analytical data to final purity assessment.

References

A Head-to-Head Battle: Cost-Benefit Analysis of Bzl-Gln-Ome HCl in Peptide Synthesis and Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision balancing performance, cost, and experimental efficiency. This guide provides a comprehensive cost-benefit analysis of N-Benzyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl) against common alternatives in two key application areas: peptide synthesis and enzyme inhibition.

This compound is a glutamine derivative utilized in specialized research applications. However, its utility must be weighed against more conventional and widely documented reagents. This comparison leverages available data to create a clear picture of its relative strengths and weaknesses.

Section 1: this compound in Peptide Synthesis

In the realm of peptide synthesis, the primary goal is the efficient and high-purity assembly of amino acid chains. The choice of protected amino acid derivatives is paramount to achieving this. Here, we compare this compound with the widely used Fmoc-Gln(Trt)-OH.

Performance and Cost Comparison
ReagentProtection StrategyKey AdvantagesKey DisadvantagesPrice (USD)
This compound N-terminal Benzyl (Bzl), C-terminal Methyl ester (Ome)Potentially useful in specific solution-phase synthesis schemes.Not standard for solid-phase peptide synthesis (SPPS); limited data on coupling efficiency and racemization suppression; lack of side-chain protection can lead to side reactions.Not readily available from major suppliers; pricing is not standardized.
Fmoc-Gln(Trt)-OH N-terminal Fmoc, Side-chain Trityl (Trt)Standard for Fmoc-based SPPS; excellent solubility; prevents side-chain amide aggregation; well-documented, high coupling efficiencies.Requires a bulky trityl protecting group that may need specific cleavage cocktails.~
55/25g,55/25g, ~55/25g,
135/100g[1][2][3]

Analysis: For mainstream solid-phase peptide synthesis, Fmoc-Gln(Trt)-OH is the superior choice due to its established protocols, high efficiency, and side-chain protection which is critical for synthesizing longer or more complex peptides. The lack of readily available performance data and standardized pricing for this compound makes it a high-risk, low-reward option for most peptide synthesis applications. The cost-effectiveness of Fmoc-Gln(Trt)-OH is well-established for routine and complex peptide synthesis.

Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates a typical workflow for incorporating a glutamine residue in solid-phase peptide synthesis using the standard Fmoc-Gln(Trt)-OH.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-Gln(Trt)-OH + Activator (e.g., HBTU) + Base (e.g., DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Final_Peptide Resin-Bound Peptide (Gln residue added) Capping->Final_Peptide Glutamine_Metabolism cluster_extracellular Extracellular cluster_cell Cancer Cell Gln_ext Glutamine SLC1A5 SLC1A5 Transporter Gln_ext->SLC1A5 Uptake Gln_int Glutamine Glu Glutamate Gln_int->Glu Glutaminolysis Biosynthesis Nucleotide & Amino Acid Biosynthesis Gln_int->Biosynthesis Other_Enzymes Other Glutamine- Utilizing Enzymes Gln_int->Other_Enzymes aKG α-Ketoglutarate Glu->aKG GSH Glutathione (Redox Balance) Glu->GSH TCA TCA Cycle aKG->TCA GLS1 GLS1 Other_Enzymes->Biosynthesis SLC1A5->Gln_int CB839 CB-839 CB839->GLS1 Inhibits DON_Acivicin DON / Acivicin DON_Acivicin->GLS1 Inhibits DON_Acivicin->Other_Enzymes Inhibits Inhibition_Assay_Workflow Start Prepare Reagent and Compound Dilutions Add_Reagents Add Buffer, Inhibitor, and Enzyme to Plate Start->Add_Reagents Preincubation Pre-incubate Plate Add_Reagents->Preincubation Add_Substrate Add Substrate (L-Glutamine) Preincubation->Add_Substrate Measure Kinetic Measurement in Plate Reader Add_Substrate->Measure Analyze Calculate Reaction Rates and Determine IC50 Measure->Analyze End Results Analyze->End

References

Safety Operating Guide

Proper Disposal of Bzl-Gln-Ome HCl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Bzl-Gln-Ome HCl (Nα-Benzyl-L-glutamine methyl ester hydrochloride) must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this chemical compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for similar compounds, this includes chemical-resistant gloves, protective clothing, and eye protection.[1] In case of a spill, avoid creating dust and sweep the material into a suitable, closed container for disposal.[1][2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound, consistent with guidelines for similar chemical reagents, involves professional waste management services. Direct disposal into drains or standard waste streams is not appropriate.[1][2]

  • Containment : Ensure all this compound waste, including any contaminated materials from spills, is collected and stored in a suitable, clearly labeled, and sealed container.[1][2]

  • Professional Consultation : Contact a licensed professional waste disposal service to manage the disposal of the material.[1] These services are equipped to handle chemical waste in accordance with all applicable regulations.

  • Transfer of Waste : Offer the surplus and non-recyclable this compound to the licensed disposal company for proper treatment and disposal.[1]

Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as concentration limits for specific disposal methods, are publicly available. The standard procedure for this type of laboratory chemical is to engage a professional waste disposal service.

Experimental Protocols

There are no standard experimental protocols for the in-lab neutralization or treatment of this compound prior to disposal. The recommended procedure is to transfer the chemical waste to a licensed facility.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated contain 1. Contain Waste in Labeled, Sealed Container start->contain No spill spill Spill Occurs start->spill Is there a spill? contact 2. Contact Licensed Waste Disposal Service contain->contact cleanup Clean Spill: Sweep Solid, Avoid Dust, Contain spill->cleanup Yes cleanup->contain transfer 3. Transfer Waste to Disposal Service contact->transfer end End: Proper Disposal Complete transfer->end

This compound Disposal Workflow

References

Personal protective equipment for handling Bzl-Gln-Ome HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of Bzl-Gln-Ome HCl (Benzyl-L-glutamine methyl ester hydrochloride). This document provides immediate access to critical safety information and operational protocols to ensure a safe laboratory environment.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. This information is essential for accurate experimental planning and risk assessment.

PropertyValueReference
Chemical Name N-Benzyl-L-glutamine methyl ester hydrochloride[1]
Synonyms Bzl-L-Gln-OMe·HCl[1]
CAS Number 402929-52-6[1]
Molecular Formula C₁₃H₁₈N₂O₃·HCl[1]
Molecular Weight 286.79 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 125-132 °C[1]
Purity ≥ 99% (HPLC)[1]
Optical Rotation [a]D20 = +5 ± 2º (c=1 in MeOH)[1]
Storage Temperature 0-8 °C[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure and ensure personal safety.

Recommended PPE:
  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient. Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

  • Skin Protection:

    • Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A full-sleeved lab coat is required.

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended. In cases of insufficient ventilation, a full-face respirator should be used.

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.

Pre-Operational Checks:
  • Ventilation: Ensure the work area, preferably a chemical fume hood, is well-ventilated.

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and in good working order.

  • Spill Kit: Have a chemical spill kit appropriate for powdered reagents readily available.

  • Review Safety Data Sheet (SDS): Although a specific SDS for this compound is not widely available, familiarize yourself with the SDS of similar compounds, such as L-Glutamine benzyl ester hydrochloride.

Step-by-Step Handling Procedure:
  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.

  • Weighing: Conduct all weighing operations within a chemical fume hood to minimize the risk of inhalation.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.

Disposal Plan:
  • Waste Collection: All waste materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, should be collected in a designated, clearly labeled hazardous waste container.

  • Disposal Method: Dispose of hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE.

    • Carefully sweep up the spilled solid, avoiding dust generation.

    • Place the swept-up material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontamination solution and dispose of the cleaning materials as hazardous waste.

Experimental Protocol Example: Synthesis of Amino Acid Methyl Esters

Objective: To synthesize an amino acid methyl ester hydrochloride from the corresponding amino acid.

Materials:

  • Amino acid (e.g., L-Alanine)

  • Freshly distilled chlorotrimethylsilane (TMSCl)

  • Methanol (MeOH)

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Take the amino acid (0.1 mol) in a round bottom flask.[2]

  • Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask while stirring with a magnetic stirrer.[2]

  • Add methanol (100 mL) to the mixture.[2]

  • Stir the resulting solution or suspension at room temperature.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the product amino acid ester hydrochloride.[2]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

This compound Safety and Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review_SDS Review SDS & Procedures Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical in Fume Hood Prepare_Work_Area->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Spill Spill Perform_Experiment->Spill Exposure Personal Exposure Perform_Experiment->Exposure Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Follow_Procedures Follow Emergency Procedures Spill->Follow_Procedures Exposure->Follow_Procedures

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.